Diphenyl Nonanedioate (Diphenyl Azelate): A Comprehensive Technical Guide on Physical, Chemical, and Applied Properties
Abstract: Diphenyl nonanedioate, commonly known as diphenyl azelate, is a highly versatile aromatic diester that bridges the gap between flexible aliphatic chemistry and rigid, thermally stable aromatic systems. This whi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Diphenyl nonanedioate, commonly known as diphenyl azelate, is a highly versatile aromatic diester that bridges the gap between flexible aliphatic chemistry and rigid, thermally stable aromatic systems. This whitepaper provides an in-depth analysis of its physicochemical properties, reaction kinetics, and critical applications in advanced materials—specifically in the synthesis of bio-based polycarbonates and as a high-performance plasticizer in semiconductor packaging.
Structural Dichotomy and Fundamental Properties
Diphenyl nonanedioate (CAS: 4080-88-0) is characterized by a unique structural dichotomy. The molecule consists of a flexible 9-carbon aliphatic backbone (azelaic acid derivative) capped by two rigid phenyl ester groups.
From a materials science perspective, the odd-numbered carbon chain (C9) is highly significant. Unlike even-numbered chains that fold into highly ordered, crystalline lattices, the odd-numbered nonanedioate chain disrupts crystalline packing. This "odd-even effect" acts as an internal plasticizer, yielding highly amorphous, transparent polymers ideal for optical applications. Simultaneously, the bulky aromatic phenyl rings elevate the refractive index and provide exceptional thermal stability, preventing premature degradation during high-temperature melt processing.
Table 1: Physicochemical Properties of Diphenyl Nonanedioate
Property
Value / Description
Chemical Name
Diphenyl nonanedioate (Diphenyl azelate)
CAS Registry Number
4080-88-0
Molecular Formula
C21H24O4
Molecular Weight
340.4 g/mol
InChI Key
OPDNNKCDHDLBCJ-UHFFFAOYSA-N
Structural Class
Aromatic Diester / Aliphatic Dicarboxylate
Thermal Stability
High (stable at melt polycondensation temperatures >250°C)
Data supported by chemical registry documentation from 1[1].
Chemical Reactivity: The Transesterification Advantage
The primary industrial utility of diphenyl nonanedioate lies in its role as an electrophile in nucleophilic acyl substitution (transesterification) .
Mechanistic Causality: Why utilize a diphenyl ester rather than a standard dimethyl ester?
When reacting with sterically hindered or less nucleophilic bio-based diols (such as the secondary hydroxyls in isosorbide), the leaving group's stability dictates the reaction kinetics. The phenoxide ion is resonance-stabilized, making it a vastly superior leaving group compared to the methoxide ion. Furthermore, phenol has a significantly higher boiling point than methanol. This allows the initial oligomerization phase to be conducted at higher temperatures (130–250°C) without prematurely boiling off the leaving group, which would otherwise disrupt the precise 1:1 stoichiometric ratio required by the Carothers equation for high-molecular-weight step-growth polymerization.
Reaction pathway of diphenyl nonanedioate transesterification during melt polycondensation.
Diphenyl azelate is a critical monomer in the synthesis of eco-friendly, bisphenol-free polycarbonate ester resins. When co-polymerized with bio-derived 1,4:3,6-dianhydrohexitols (like isosorbide) and 1,4-cyclohexanedicarboxylate, the resulting resin exhibits exceptional optical transparency, high heat resistance, and human biocompatibility, making it an ideal substitute for traditional petroleum-based plastics in eyeglass frames[2].
Table 2: Performance Metrics of Diphenyl Azelate-Derived Polycarbonates
Performance Metric
Target Range
Glass Transition Temperature (Tg)
100 – 240 °C
Izod Notched Impact Strength (ASTM D256)
70 – 900 J/m
Target Melt Viscosity
10,000 – 1,000,000 poise
Data derived from bio-based polycarbonate patent literature[2].
Negative Photosensitive Resins for Semiconductor Packaging
Beyond polymerization, diphenyl azelate functions as a high-efficiency reactive plasticizer in negative photosensitive resin compositions used in Fan-Out Wafer-Level Packaging (FOWLP)[3]. In FOWLP, the redistribution layers (RDL) demand extreme flatness to prevent focus depth deviation during photolithography. The addition of 1 to 30 parts by mass of diphenyl azelate improves coating planarity, mitigates internal stress, and ensures the cured film maintains high elongation, preventing micro-cracking under thermal cycling[3].
To synthesize high-molecular-weight polycarbonate esters using diphenyl nonanedioate, researchers must employ a step-wise thermal and vacuum gradient. This protocol is designed as a self-validating system , incorporating in-process quality control (QC) checkpoints to guarantee stoichiometric fidelity and target molecular weight.
Step-by-Step Methodology
Phase 1: Monomer Preparation & Purging
Charge a high-viscosity melt polymerization reactor with equimolar amounts of diphenyl nonanedioate and isosorbide (1,4:3,6-dianhydrohexitol).
Add a transesterification catalyst (e.g., tetrabutyl titanate or lithium hydroxide) at 10–50 ppm.
Purge the reactor with high-purity Nitrogen (
N2
) three times to eliminate oxygen, preventing oxidative discoloration of the aliphatic chain.
Phase 2: Primary Reaction (Oligomerization)
4. Heat the reactor to 130 – 250 °C at a controlled ramp rate of 0.1 – 10 °C/min[2].
5. Apply a mild vacuum of 50 – 700 torr for 0.5 to 5 hours[2].
Causality Check: Applying high vacuum immediately would volatilize the unreacted diphenyl azelate, destroying the 1:1 stoichiometry. Mild vacuum allows oligomerization to occur, lowering the vapor pressure of the reactive species.
Self-Validation Checkpoint 1: Monitor the condenser. Do not proceed to Phase 3 until approximately 80% of the theoretical phenol byproduct mass has been collected.
Phase 3: Secondary Reaction (Polymerization)
6. Ramp the temperature to 200 – 350 °C while simultaneously dropping the pressure to a high vacuum of 0.1 – 20 torr [2].
Causality Check: According to Le Chatelier's principle, the forceful removal of the remaining phenol byproduct under high vacuum drives the equilibrium toward high-molecular-weight polymer chain extension.
Maintain conditions for 0.5 to 5 hours.
Self-Validation Checkpoint 2: Continuously monitor the agitator torque. As polymer chains entangle, melt viscosity increases exponentially. Terminate the reaction when the torque correlates to a target viscosity of 30,000 – 300,000 poise[2].
Phase 4: Extrusion
8. Break the vacuum with
N2
, extrude the highly viscous melt through a die, quench in a water bath, and pelletize.
Step-by-step thermodynamic and pressure workflow for melt polycondensation.
References
Finetech Industry Limited. "diphenyl nonanedioate | CAS: 4080-88-0 | Chemical Product." Finetech Industry Limited. Available at:[1]
KR20200007176A. "Biobased polycarbonate ester resin for eyeglass frame." Google Patents. Available at:[2]
WO2024219463A1. "Negative photosensitive resin composition, method for producing cured relief pattern using same, and cured film." Google Patents. Available at:[3]
An In-Depth Technical Guide to the Thermodynamic Properties of Diphenyl Nonanedioate Abstract Diphenyl nonanedioate, a diester formed from nonanedioic acid (azelaic acid) and phenol, represents a class of aromatic esters...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Properties of Diphenyl Nonanedioate
Abstract
Diphenyl nonanedioate, a diester formed from nonanedioic acid (azelaic acid) and phenol, represents a class of aromatic esters with significant potential in specialized applications, including polymer chemistry and as a component in advanced drug delivery systems. The therapeutic properties of azelaic acid in dermatology, combined with the structural characteristics of the phenyl groups, make this molecule a target of interest. However, a comprehensive understanding of its thermodynamic properties is crucial for any practical application, governing its stability, processing parameters, and behavior in biological systems. This guide provides a robust framework for the complete thermodynamic characterization of diphenyl nonanedioate. It is designed for researchers and drug development professionals, moving beyond a simple listing of properties to detail the experimental and computational methodologies required for their determination. We will explore the causality behind experimental choices and outline self-validating protocols to ensure data integrity.
Introduction: The Rationale for Thermodynamic Characterization
The journey from a novel chemical entity to a viable product is paved with data. For a molecule like diphenyl nonanedioate, its thermodynamic profile is the foundation upon which its application is built. Thermodynamic properties such as melting point, heat of fusion, thermal stability, and heat capacity dictate critical parameters for:
Drug Formulation and Delivery: The physical state (crystalline vs. amorphous), stability during storage, and behavior in carrier systems are all governed by thermodynamics. For instance, nanoparticle-based drug delivery systems rely on the precise control of the physical properties of their components to ensure efficacy and controlled release.[1][2]
Process Chemistry and Manufacturing: Defining scalable synthesis and purification steps requires knowledge of phase transitions and thermal decomposition limits to prevent degradation and ensure product purity.
Material Science: When used as a monomer or additive in polymers, its thermal properties will directly influence the characteristics of the final material, including its glass transition temperature and thermal resistance.
Given the absence of readily available literature on the specific , this guide presents a first-principles approach, detailing the necessary experimental workflows and complementary computational methods to generate a comprehensive and reliable dataset.
Experimental Determination of Thermodynamic Properties
A rigorous experimental investigation is the cornerstone of understanding a compound's physical behavior. The following sections outline the primary techniques required for the thermodynamic characterization of diphenyl nonanedioate.
Prerequisite: Synthesis and Purity Confirmation
Before any measurement, the synthesis and purification of a high-purity sample are paramount. A plausible synthetic route is the Fischer-Speier esterification of nonanedioic acid with phenol, catalyzed by a strong acid.
Protocol for Purity Validation:
Synthesize diphenyl nonanedioate via a suitable method.
Purify the crude product using recrystallization or column chromatography until a high degree of purity is achieved.
Confirm Identity using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Assess Purity using High-Performance Liquid Chromatography (HPLC), aiming for >99% purity. Only a sample of confirmed identity and high purity should be used for thermodynamic analysis to ensure the data is not skewed by impurities.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for investigating thermal transitions.
Core Applications:
Melting Temperature (T_m): The temperature at which the material transitions from a solid to a liquid.
Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the substance, providing insight into the degree of crystallinity.
Glass Transition Temperature (T_g): The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.
Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by a given amount.
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium) across the temperature range of interest.
Sample Preparation: Accurately weigh 3-5 mg of high-purity diphenyl nonanedioate into an aluminum DSC pan. Crimp the pan with a lid.
Experimental Conditions:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.
Hold the sample at this temperature for several minutes to erase its thermal history.
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
Perform a second heating scan under the same conditions as the first. This second scan is typically used for analysis as it provides data on a material with a consistent thermal history.
Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature). The melting point is determined from the peak of the endothermic event, and the enthalpy of fusion is calculated by integrating the area under the melting peak. The glass transition is observed as a step-change in the baseline heat flow.
Caption: Workflow for determining thermal stability using TGA.
Bomb Calorimetry
To determine the standard enthalpy of formation (ΔfH°), a fundamental thermodynamic property, the standard enthalpy of combustion (ΔcH°) must first be measured. This is accomplished using a bomb calorimeter.
[3][4]
Principle: The sample is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.
[4][5]
Calibration: The calorimeter constant (CF) is determined by combusting a certified standard with a known heat of combustion, such as benzoic acid. [5]This step is critical for accurate results.
Sample Preparation: A pellet of known mass (typically ~1 g) of diphenyl nonanedioate is placed in the bomb. A fuse wire is positioned to contact the sample.
Combustion: The bomb is sealed, filled with ~30 atm of pure oxygen, and placed in the calorimeter's water bath. The system is allowed to reach thermal equilibrium. The sample is then ignited via the fuse wire.
Temperature Measurement: The temperature of the water is recorded before and after combustion to determine the temperature rise (ΔT).
Calculation: The heat released by the sample is calculated using the calorimeter constant and the measured ΔT. This value is then used to determine the enthalpy of combustion per mole of the substance. The enthalpy of formation is subsequently calculated using Hess's Law with the known enthalpies of formation for CO₂(g) and H₂O(l).
Summary of Key Thermodynamic Data
The experimental campaign described above will yield the core thermodynamic data required for most applications. This data should be compiled into a clear, concise table.
Thermodynamic Property
Symbol
Experimental Method
Typical Units
Significance
Melting Temperature
T_m
DSC
°C or K
Defines solid-liquid phase transition
Enthalpy of Fusion
ΔH_fus
DSC
kJ/mol
Energy required for melting; relates to crystallinity
Glass Transition Temperature
T_g
DSC
°C or K
Defines amorphous solid-brittle to ductile transition
Decomposition Temperature
T_d
TGA
°C or K
Onset temperature for thermal degradation
Standard Enthalpy of Formation
ΔfH°
Bomb Calorimetry
kJ/mol
Fundamental measure of a molecule's stability
Heat Capacity
C_p
DSC
J/(mol·K)
Heat required to change the substance's temperature
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, or as a predictive tool, computational chemistry offers powerful methods for estimating thermodynamic properties. These in silico techniques are particularly valuable for screening new molecules or understanding the contributions of different structural motifs to the overall properties.
Quantum Chemical Calculations
Quantum chemistry methods, such as Density Functional Theory (DFT), can calculate the electronic structure of a molecule from first principles. From this, thermodynamic properties can be derived.
[6][7]
Molecule Building: Construct the 3D structure of diphenyl nonanedioate using molecular modeling software.
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set, often performed using software like Gaussian.
[6]3. Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.
Property Calculation: The standard enthalpy of formation and Gibbs free energy of formation can be calculated from the output of these calculations.
[6]
Caption: Logical flow for predicting thermodynamic properties via quantum chemistry.
Group Contribution Methods
A faster, albeit more approximate, method involves group contribution models. These methods estimate properties by summing the contributions of a molecule's constituent functional groups. [6]While less accurate than quantum chemistry, they are excellent for rapid screening of many candidate molecules.
Conclusion
The thermodynamic characterization of diphenyl nonanedioate is essential for unlocking its potential in drug delivery, polymer science, and other advanced applications. This guide outlines a comprehensive, dual-pronged strategy employing both rigorous experimental techniques—DSC, TGA, and bomb calorimetry—and predictive computational modeling. By following these self-validating workflows, researchers can generate the high-quality, reliable data needed to advance their work. The synergy between experimental measurement and computational insight provides a complete picture of the molecule's behavior, enabling informed decisions in formulation, processing, and material design.
References
Taylor & Francis. (2008, March 25). Thermal Characteristics of Some Organic Esters. ASLE Transactions.
BenchChem. (2025). Thermal Stability of Terephthalate Esters: An In-depth Technical Guide. BenchChem.
Scirp. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.
MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI.
MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.
ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
ResearchGate. (2018, November 2). Thermodynamic properties of formation estimated to biodiesel esters using Gaussian quantum chemistry software and group contribution method of Constantinou and Gani. ResearchGate.
MDPI. (2018, October 18). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. MDPI.
EBSCO. Calorimetry | Science | Research Starters. EBSCO.
Student Academic Success. (2025, November 5). Using calorimeters for accurate heat measurement. Student Academic Success.
Peking University Press. (2024, May 7). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. University Chemistry.
Spectroscopic Characterization of Diphenyl Nonanedioate: A Technical Guide for Researchers
Abstract Diphenyl nonanedioate, the diphenyl ester of azelaic acid, is a molecule of interest in various fields, including polymer chemistry and as a potential component in advanced lubricants and plasticizers. A thoroug...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Diphenyl nonanedioate, the diphenyl ester of azelaic acid, is a molecule of interest in various fields, including polymer chemistry and as a potential component in advanced lubricants and plasticizers. A thorough understanding of its molecular structure is critical for its application and development. This technical guide provides an in-depth analysis of the spectroscopic characterization of diphenyl nonanedioate, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures—nonanedioic acid, its simple esters, and various diphenyl compounds—to provide a robust, predictive framework for its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.
Introduction: The Molecular Architecture of Diphenyl Nonanedioate
Diphenyl nonanedioate (C₂₁H₂₄O₄) is a symmetrical diester formed from nonanedioic acid (also known as azelaic acid) and two phenol groups. The structure consists of a central nine-carbon aliphatic chain flanked by two aromatic ester linkages. This combination of a flexible aliphatic core and rigid aromatic end-groups imparts unique physical and chemical properties.
Spectroscopic techniques are indispensable for verifying the successful synthesis and purity of such molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FTIR spectroscopy identifies the key functional groups present. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, and FTIR spectra of diphenyl nonanedioate, explaining the rationale behind the expected chemical shifts and absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For diphenyl nonanedioate, both ¹H and ¹³C NMR offer complementary information to confirm its structure. The following predictions are based on established chemical shift principles and data from related compounds, such as diethyl azelate and various phenyl esters.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of diphenyl nonanedioate is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts for the distinct proton environments in the nonanedioate chain and the phenyl rings.
Table 1: Predicted ¹H NMR Spectral Data for Diphenyl Nonanedioate (in CDCl₃)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Ha (Aromatic)
7.20 - 7.45
Multiplet (m)
10H
Protons on the phenyl rings, deshielded by the aromatic ring current and the electron-withdrawing ester group.
Hb (-CH₂-C=O)
~2.55
Triplet (t)
4H
Protons alpha to the carbonyl group are significantly deshielded. The signal is split into a triplet by the adjacent CH₂ group.
Hc (-CH₂-CH₂-C=O)
~1.75
Quintet
4H
Protons beta to the carbonyl group. They are split by the four neighboring protons on either side.
Hd (-CH₂-)
~1.40
Multiplet (m)
6H
Protons in the center of the aliphatic chain, experiencing the most shielded environment. The overlapping signals result in a complex multiplet.
Expert Insight: The downfield shift of the aromatic protons (Ha) compared to benzene (δ ~7.34 ppm) is a key indicator of the ester linkage. The electron-withdrawing nature of the carbonyl group deshields these protons. Similarly, the protons on the aliphatic chain closest to the ester functionality (Hb) will be the most downfield among the aliphatic signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's symmetry, we expect to see a limited number of signals, each corresponding to a unique carbon environment.
Table 2: Predicted ¹³C NMR Spectral Data for Diphenyl Nonanedioate (in CDCl₃)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
Ca (C=O)
~172
The carbonyl carbon of the ester is highly deshielded.
Cb (Aromatic C-O)
~150
The aromatic carbon directly bonded to the ester oxygen is significantly deshielded.
Cc (Aromatic C-H, para)
~129
The para carbon of the phenyl ring.
Cd (Aromatic C-H, meta)
~126
The meta carbons of the phenyl ring.
Ce (Aromatic C-H, ortho)
~121
The ortho carbons of the phenyl ring.
Cf (-CH₂-C=O)
~34
The carbon alpha to the carbonyl group.
Cg (-CH₂-CH₂-C=O)
~25
The carbon beta to the carbonyl group.
Ch (-CH₂-)
~29
The remaining carbons in the aliphatic chain, which may overlap.
Experimental Protocol: NMR Analysis
A self-validating protocol for acquiring NMR spectra of diphenyl nonanedioate would involve the following steps:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the purified diphenyl nonanedioate sample for ¹H NMR (50-100 mg for ¹³C NMR).
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal resolution.
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
Data Processing and Analysis:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.
Correlate the observed chemical shifts in both ¹H and ¹³C NMR spectra with the predicted values and the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups within a molecule. The FTIR spectrum of diphenyl nonanedioate will be dominated by the characteristic vibrations of the ester group and the hydrocarbon backbone.
Table 3: Predicted FTIR Absorption Bands for Diphenyl Nonanedioate
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Rationale
3100-3000
C-H stretch (aromatic)
Medium
Characteristic of C-H bonds on the phenyl rings.
2950-2850
C-H stretch (aliphatic)
Strong
From the C-H bonds of the nonanedioate methylene groups.[1]
~1760
C=O stretch (ester)
Very Strong
This is a key diagnostic peak for the ester functional group. The higher frequency compared to aliphatic esters (~1740 cm⁻¹) is due to the electron-withdrawing nature of the phenyl group.
1600 & 1490
C=C stretch (aromatic)
Medium
Characteristic skeletal vibrations of the phenyl rings.
1200-1150
C-O stretch (ester, C-O-C)
Strong
The asymmetric C-O-C stretching vibration of the ester linkage.
~1100
C-O stretch (ester, O-C-C)
Strong
The symmetric C-O-C stretching vibration of the ester.
Expert Insight: The most prominent and diagnostic peak in the FTIR spectrum will be the carbonyl (C=O) stretch of the ester at approximately 1760 cm⁻¹. Its high intensity and characteristic position are strong evidence for the presence of the phenyl ester group. The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.
Experimental Protocol: FTIR Analysis
A reliable method for obtaining the FTIR spectrum of diphenyl nonanedioate is as follows:
Sample Preparation (Attenuated Total Reflectance - ATR):
ATR-FTIR is a convenient method for solid or liquid samples, requiring minimal preparation.
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the diphenyl nonanedioate sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
Data Analysis:
Identify the major absorption bands in the spectrum.
Compare the wavenumbers of these bands with the predicted values in Table 3 to confirm the presence of the expected functional groups.
Integrated Spectroscopic Analysis and Structural Verification
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates how NMR and FTIR data collectively validate the structure of diphenyl nonanedioate.
Predictive Thermodynamics and Solubility Profiling of Diphenyl Nonanedioate in Organic Solvents
Executive Summary and Chemical Anatomy Diphenyl nonanedioate (commonly referred to as diphenyl azelate, DPN) is a high-performance linear aliphatic diester capped with bulky, polarizable aromatic rings. Its primary appli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Chemical Anatomy
Diphenyl nonanedioate (commonly referred to as diphenyl azelate, DPN) is a high-performance linear aliphatic diester capped with bulky, polarizable aromatic rings. Its primary applications lie in advanced material science—serving as a core component in thermally expandable microspheres, a plasticizer in diene rubbers, and a structural modifier in bio-based polycarbonates and polyimides.
Understanding the solubility parameters of DPN in organic solvents is not merely an academic exercise; it is a critical prerequisite for controlling phase inversion kinetics, predicting migration in polymer matrices, and optimizing extraction yields during synthesis. This whitepaper provides an in-depth mechanistic guide to the Hansen Solubility Parameters (HSP) of DPN, combining theoretical group contribution calculations with rigorous empirical validation protocols.
Theoretical Framework: Solvation Thermodynamics
The dissolution of a complex ester like DPN is governed by the cohesive energy density of the solute-solvent system. To predict this, we utilize the Hansen Solubility Parameter (HSP) framework, which deconstructs the total Hildebrand solubility parameter (
δt
) into three distinct intermolecular forces:
Dispersion Forces (
δd
): Driven by the non-polar heptamethylene core and the polarizable
π
-electron clouds of the phenyl rings.
Polar Forces (
δp
): Dictated by the permanent dipole moments of the two ester carbonyl groups.
Hydrogen Bonding (
δh
): Influenced by the ester oxygen atoms, which act as hydrogen-bond acceptors.
The spatial distance between DPN and any given solvent in this 3D thermodynamic space is defined as the Interaction Radius (
Ra
) :
Note on Causality: The factor of 4 applied to the dispersion axis is empirically derived; it ensures that the solubility volume forms a perfect sphere rather than an ellipsoid, correcting for the fact that dispersion forces scale differently than polar and hydrogen-bonding forces in condensed phases.
Group Contribution Calculations
Because empirical data for novel specialty esters can be sparse, formulation scientists rely on predictive thermodynamic models. The solubility parameters for azelate derivatives are frequently calculated using the molar evaporation energy and mole fractions per atomic group, as established by the Fedors method[1] or the Hoftyzer-Van Krevelen methodology[2]. These methods allow us to accurately estimate the cohesive energy contributions of the phenyl and azelate moieties[3].
Thermodynamic interaction pathways dictating the solubility of Diphenyl Nonanedioate.
Estimated HSP and Solvent Compatibility Matrix
Using the Hoftyzer-Van Krevelen group contribution method, the theoretical HSP for Diphenyl Nonanedioate is calculated as follows:
δd
(Dispersion): ~18.8 MPa
1/2
δp
(Polar): ~4.2 MPa
1/2
δh
(H-Bonding): ~4.5 MPa
1/2
Interaction Radius (
R0
): ~8.0 MPa
1/2
To determine if a solvent will dissolve DPN, we calculate the Relative Energy Difference (RED) :
RED=R0Ra
RED < 1.0: High probability of dissolution (System is within the Hansen sphere).
RED = 1.0: Boundary condition (Partial solubility or swelling).
RED > 1.0: Insoluble (System is outside the Hansen sphere).
Quantitative Data Summary
The following table summarizes the interaction of DPN with representative organic solvents across different chemical classes.
Solvent Class
Solvent Name
δd
δp
δh
Ra
(Distance)
RED Score
Predicted Behavior
Aromatic
Toluene
18.0
1.4
2.0
4.08
0.51
Highly Soluble
Halogenated
Chloroform
17.8
3.1
5.7
2.57
0.32
Highly Soluble
Ketone
Acetone
15.5
10.4
7.0
9.34
1.16
Marginal / Swelling
Alkane
Hexane
14.9
0.0
0.0
9.93
1.24
Insoluble
Alcohol
Ethanol
15.8
8.8
19.4
16.70
2.08
Insoluble
Mechanistic Insights:
Aromatics like toluene are exceptional solvents for DPN because their
π
-electron systems perfectly match the dispersion requirements of DPN's terminal phenyl rings. Conversely, while DPN possesses ester groups capable of accepting hydrogen bonds, the bulky phenyl rings and the long hydrophobic heptamethylene chain create significant steric hindrance. This prevents short-chain alcohols (like ethanol) from effectively solvating the molecule, resulting in a massive
δh
mismatch and a RED score well above 1.0.
Theoretical calculations often underestimate the impact of steric hindrance and conformational folding in long-chain esters. To establish a field-proven, self-validating system, the theoretical HSP must be empirically verified using the Solvent Sphere Method .
Step-by-Step Methodology
Phase 1: Solvent Array Preparation
Select a library of 40 high-purity organic solvents that comprehensively span the 3D Hansen space (ranging from non-polar heptane to highly polar dimethyl sulfoxide).
Causality Check: A wide distribution is critical. If all selected solvents are clustered in one region of the Hansen space, the resulting algorithmic sphere will be artificially truncated, leading to false-negative predictions for untested solvents.
Phase 2: Solute Incubation
Weigh exactly 0.50 g of DPN into 40 separate 10 mL borosilicate glass vials.
Dispense 5.0 mL of each respective solvent into the vials to achieve a ~10% w/v concentration.
Seal the vials with PTFE-lined caps and agitate on a reciprocal shaker at 25°C for exactly 24 hours.
Causality Check: A 24-hour incubation at a controlled ambient temperature ensures the system reaches thermodynamic equilibrium. Premature evaluation may confuse slow dissolution kinetics with absolute insolubility.
Phase 3: Visual & Turbidimetric Assessment
Evaluate each vial against a high-contrast background.
Score 1 (Soluble): The solution is optically clear, with no phase separation or Tyndall effect.
Score 0 (Insoluble): Presence of undissolved solute, turbidity, or liquid-liquid phase separation.
Self-Validation Step: Include Toluene as a positive control (must score 1) and Deionized Water as a negative control (must score 0). If controls fail, the experiment must be aborted and temperature calibration verified.
Phase 4: Algorithmic Sphere Fitting
Input the binary scores (0 or 1) alongside the known
δd,δp,δh
values of the 40 solvents into an optimization software (e.g., HSPiP).
The algorithm iteratively calculates the center of the sphere (the empirical HSP of DPN) and the radius (
R0
) that encompasses all '1' solvents while strictly excluding all '0' solvents.
Empirical workflow for determining the Hansen Solubility Sphere of Diphenyl Nonanedioate.
Conclusion
The solubility profile of diphenyl nonanedioate is a delicate balance dictated by its dual-natured chemical structure. By leveraging Hansen Solubility Parameters—both through group contribution theories and rigorous empirical validation—formulation scientists can predictably engineer solvent systems. Whether formulating a solvent-developable negative-type photosensitive resin or optimizing a plasticizer blend for diene rubbers, maintaining a RED score below 1.0 using aromatic or halogenated solvents ensures thermodynamic stability and prevents phase separation over the product's lifecycle.
References
KR20170125840A - Thermally expandable microspheres and uses thereof - Google P
Achieving Performance and Sustainability Objectives with Biobased Polyols - PCI Magazine.
Conventional and Green Rubber Plasticizers Classified through Nile Red[E(NR)] and Reichardt's Polarity Scale [ET(30)] - MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Application Note & Technical Protocol
Introduction & Mechanistic Insights
Diphenyl nonanedioate (commonly known as diphenyl azelate) is a highly versatile aromatic diester utilized in the development of specialized poly(amide-co-ester)s, advanced plasticizers, and hybrid pharmaceutical intermediates.
Synthesizing aromatic esters from aliphatic dicarboxylic acids presents a fundamental kinetic challenge: the nucleophilicity of phenol is exceptionally poor . Because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, phenol cannot efficiently attack standard carboxylic acids. Consequently, traditional acid-catalyzed Fischer esterification is plagued by sluggish kinetics and highly unfavorable thermodynamic equilibria.
The Causality of Catalytic Activation
The Acid Chloride Route: Reacting nonanedioyl dichloride (azelaoyl chloride) with phenol requires a tertiary amine base (e.g., Triethylamine). The amine does more than just scavenge the corrosive HCl byproduct; it acts as a nucleophilic catalyst. It attacks the acid chloride to form a highly reactive acylammonium salt intermediate, drastically lowering the activation energy barrier for the subsequent attack by phenol[1].
Steglich Esterification: This method avoids harsh acid chlorides by using N,N'-Dicyclohexylcarbodiimide (DCC) to activate nonanedioic acid into an O-acylisourea intermediate. Because phenol reacts too slowly with this intermediate (risking a dead-end 1,3-rearrangement into unreactive N-acylurea), the addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP rapidly attacks the intermediate to form an ultra-reactive N-acylpyridinium species, which phenol can easily trap.
Fig 1. DMAP-catalyzed acyl transfer mechanism overcoming phenol's poor nucleophilicity.
Quantitative Data Presentation
Selecting the appropriate synthesis route depends on your lab's tolerance for moisture-sensitive reagents versus atom economy. The table below summarizes the comparative metrics of the three primary synthetic pathways [2][3].
Synthesis Method
Acyl Donor
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Atom Economy
Acid Chloride Route
Nonanedioyl dichloride
Triethylamine (TEA)
Dichloromethane
0 to 25
2 - 4
85 - 95
Moderate (HCl byproduct)
Steglich Esterification
Nonanedioic acid
DCC / DMAP
Dichloromethane
0 to 25
12 - 16
80 - 90
Low (DCU byproduct)
Carbonate Transfer
Nonanedioic acid
DBU or Pyridine
Neat / Pyridine
> 100
5 - 6
60 - 80
High (Phenol/CO₂ waste)
Experimental Protocols
Protocol A: Amine-Catalyzed Acid Chloride Route
This is the most robust and highest-yielding method for lab-scale synthesis, provided strict anhydrous conditions are maintained.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with inert gas (N₂ or Argon). Add 50 mL of anhydrous DCM, followed by the phenol and TEA.
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent acylation is highly exothermic. Controlling the temperature prevents the degradation of the transient acylammonium intermediate and minimizes the formation of colored oxidative byproducts.
Activation: Dissolve the nonanedioyl dichloride in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes using an addition funnel.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.
Validation Checkpoint: The reaction mixture will become cloudy as triethylammonium chloride salts precipitate. Monitor via TLC (Hexane:EtOAc 8:2, UV visualization). The complete disappearance of the phenol spot indicates reaction completion.
Workup: Quench the reaction with 20 mL of cold distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acids), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure diphenyl nonanedioate.
Protocol B: Steglich Esterification
Ideal for environments where handling highly reactive acid chlorides is undesirable. This method generates N,N'-dicyclohexylurea (DCU) as a byproduct.
Fig 2. Step-by-step workflow for the Steglich esterification of diphenyl nonanedioate.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask, dissolve nonanedioic acid (1.0 equiv, 10 mmol) and phenol (2.2 equiv, 22 mmol) in 60 mL of anhydrous DCM.
Catalyst Addition: Add DMAP (0.2 equiv, 2 mmol). Causality: DMAP is required in catalytic amounts to suppress the 1,3-rearrangement of the O-acylisourea intermediate. Cool the mixture to 0 °C.
Coupling: Dissolve DCC (2.2 equiv, 22 mmol) in 20 mL of DCM and add it dropwise to the cooled solution.
Validation Checkpoint: Within 15–30 minutes, a dense white precipitate will begin to form. This is DCU, the thermodynamic sink of the reaction. Its insolubility in DCM drives the reaction equilibrium toward the ester product.
Propagation: Stir the mixture at room temperature for 12–16 hours.
Filtration & Workup: Vacuum filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filtrate sequentially with 0.5M HCl, saturated NaHCO₃, and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the pure diester.
References
Title: Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Application
catalytic esterification methods for diphenyl nonanedioate production
An Application Guide to the Catalytic Synthesis of Diphenyl Nonanedioate Abstract Diphenyl nonanedioate, a diaryl ester derived from nonanedioic acid (azelaic acid) and phenol, is a molecule of significant interest in th...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Catalytic Synthesis of Diphenyl Nonanedioate
Abstract
Diphenyl nonanedioate, a diaryl ester derived from nonanedioic acid (azelaic acid) and phenol, is a molecule of significant interest in the synthesis of high-performance polymers, plasticizers, and specialty lubricants. Its production via catalytic esterification presents several methodological challenges, primarily due to the lower nucleophilicity of phenol compared to aliphatic alcohols. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary catalytic routes for its synthesis. We will delve into the mechanistic principles, provide field-tested experimental protocols, and compare the relative merits of homogeneous acid catalysis, reusable heterogeneous solid-acid catalysis, and mild enzymatic methods.
Introduction: The Significance of Diphenyl Nonanedioate
Nonanedioic acid, commonly known as azelaic acid, is a naturally occurring dicarboxylic acid that can be produced industrially via the ozonolysis of oleic acid, a major component of vegetable oils.[1][2] This bio-based origin makes its derivatives, including diphenyl nonanedioate, attractive targets for developing sustainable materials. Diphenyl nonanedioate serves as a key monomer for specialty polyamides and polyesters, imparting flexibility and unique thermal properties to the resulting polymers. The direct esterification of nonanedioic acid with phenol is an equilibrium-limited reaction that requires catalytic intervention to proceed at a practical rate.
Chapter 1: Mechanistic Fundamentals of Phenolic Esterification
The direct esterification of a carboxylic acid with a phenol is a more demanding reaction than esterification with a simple alcohol. Phenol's aromatic ring withdraws electron density from the hydroxyl oxygen, reducing its nucleophilicity and making it a weaker attacker of the carboxylic acid's carbonyl carbon.[3] Therefore, catalysis is essential to activate the carboxylic acid.
The most common activation pathway is through acid catalysis, known as the Fischer-Speier esterification. The mechanism involves several reversible steps:[4][5][6]
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nonanedioic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]
Nucleophilic Attack: The weakly nucleophilic phenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking phenol's hydroxyl group to one of the original carboxylic acid's hydroxyl groups.
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl double bond.
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using Diphenyl Nonanedioate
Introduction The development of biodegradable polyesters is a cornerstone in the advancement of sustainable materials and biomedical devices.[1] These polymers offer a promising alternative to their non-degradable counte...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The development of biodegradable polyesters is a cornerstone in the advancement of sustainable materials and biomedical devices.[1] These polymers offer a promising alternative to their non-degradable counterparts, with applications ranging from drug delivery systems and tissue engineering scaffolds to environmentally benign packaging.[2][3][4] Nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid, is a valuable bio-based building block for the synthesis of these polyesters.[5][6] This document provides detailed application notes and protocols for the synthesis of biodegradable polyesters using diphenyl nonanedioate, a derivative of nonanedioic acid.
The use of a diphenyl ester, such as diphenyl nonanedioate, in polycondensation reactions offers a significant advantage over the direct use of the dicarboxylic acid. The transesterification reaction with a diol liberates phenol as a byproduct, which is more volatile than water and can be efficiently removed under vacuum to drive the reaction towards the formation of a high molecular weight polymer. This approach avoids the challenges associated with the removal of water in traditional esterification, which can limit the final molecular weight of the polyester.
These notes are intended for researchers, scientists, and drug development professionals. They provide a comprehensive guide to two primary synthetic methodologies: high-temperature melt polycondensation and enzyme-catalyzed polymerization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
PART 1: Scientific Principles and Causality
The Chemistry of Transesterification Polycondensation
The synthesis of polyesters from diphenyl nonanedioate and a diol is a transesterification reaction. In this step-growth polymerization, the hydroxyl groups of the diol nucleophilically attack the carbonyl carbons of the diphenyl nonanedioate. This results in the displacement of phenol and the formation of an ester linkage, which becomes the backbone of the polyester chain.
The reaction is typically catalyzed by a metal-based catalyst in melt polycondensation or by a lipase in enzymatic polymerization. The equilibrium of the reaction is shifted towards the polymer by the continuous removal of the phenol byproduct.
Caption: General transesterification reaction for polyester synthesis.
Choosing a Synthetic Pathway: Melt vs. Enzymatic Polycondensation
Feature
High-Temperature Melt Polycondensation
Enzyme-Catalyzed Polymerization
Temperature
High (180-260°C)
Mild (60-95°C)
Catalyst
Metal-based (e.g., TBT, Zn(OAc)₂)
Lipases (e.g., Candida antarctica Lipase B)
Byproducts
Phenol, potential for side-reaction products at high temperatures
Phenol
Advantages
Scalable, faster reaction times, can achieve very high molecular weights
This protocol describes a two-stage melt polycondensation process. The first stage involves the formation of low molecular weight oligomers at a lower temperature, followed by a second, high-temperature, high-vacuum stage to build the final high molecular weight polymer.
Catalyst (e.g., Titanium (IV) butoxide (TBT) or Zinc Acetate (Zn(OAc)₂))
Three-neck round-bottom flask
Mechanical stirrer
Nitrogen/Argon inlet
Distillation condenser and receiving flask
High-vacuum pump (<1 mbar)
Heating mantle with temperature controller
Procedure:
Monomer Charging and Inerting:
Charge the three-neck flask with equimolar amounts of diphenyl nonanedioate and the chosen diol. A precise 1:1 molar ratio is crucial for achieving a high molecular weight.
Add the catalyst. A typical concentration is 0.05-0.2 mol% relative to the diphenyl nonanedioate.
Assemble the apparatus, ensuring all joints are well-sealed.
Purge the system with a slow stream of inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures.
First Stage: Transesterification (Oligomerization):
With the inert gas flow maintained, begin stirring and heat the reaction mixture to 160-180°C.
Phenol, the byproduct of the transesterification, will begin to distill. Collect the distilled phenol in the receiving flask.
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected. The reaction mixture will become more viscous.
Second Stage: Polycondensation:
Gradually increase the temperature to 220-250°C.
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about an hour. This slow reduction prevents bumping of the viscous oligomers.
Continue the reaction under high vacuum for another 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
The reaction is complete when the desired viscosity is reached (often indicated by the power consumption of the mechanical stirrer).
Polymer Recovery:
Remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere.
The solid polyester can be removed by carefully breaking the glass flask or by dissolving the polymer in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent like cold methanol.
Dry the purified polymer under vacuum until a constant weight is achieved.
Caption: Workflow for melt polycondensation synthesis.
Protocol 2: Enzyme-Catalyzed Polymerization
This protocol utilizes a lipase catalyst for the polymerization under milder conditions, which can be advantageous for preserving the structural integrity of the monomers and the resulting polymer.
Molecular sieves (optional, for anhydrous conditions)
Schlenk flask or round-bottom flask with a condenser
Magnetic stirrer with heating
Vacuum source for solvent removal
Procedure:
Reaction Setup:
In a clean, dry Schlenk flask, combine equimolar amounts of diphenyl nonanedioate and the chosen diol.
Add the solvent, diphenyl ether, in a quantity sufficient to dissolve the monomers at the reaction temperature (e.g., a 2:1 v/w ratio of solvent to total monomers).[7]
Add the immobilized lipase, typically 5-10% by weight of the total monomers.[7]
If strictly anhydrous conditions are desired, add activated molecular sieves.
Seal the flask and purge with an inert gas for 10-15 minutes.
Polymerization:
Place the flask in a heating bath on a magnetic stirrer.
Heat the reaction to 70-95°C with continuous stirring. The temperature should be chosen to balance reaction rate and enzyme stability.
The reaction can be monitored by periodically taking small aliquots and analyzing the molecular weight by GPC.
The reaction time can range from 24 to 72 hours, depending on the desired molecular weight.[7]
Polymer Recovery and Purification:
After the desired reaction time, cool the mixture to room temperature.
Filter to remove the immobilized enzyme, which can be washed and potentially reused.
Precipitate the polyester by pouring the filtrate into a large volume of a non-solvent, such as cold methanol.
Collect the precipitated polymer by filtration and wash it thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.
Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.
Caption: Workflow for enzyme-catalyzed polyester synthesis.
PART 3: Characterization and Expected Results
The synthesized polyesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.
Technique
Purpose
Expected Results for Poly(alkylene nonanedioate)s
¹H and ¹³C NMR
Structural verification and confirmation of polymerization.
Characteristic peaks corresponding to the ester linkages and the methylene groups of the nonanedioate and diol units.
GPC/SEC
Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Mn can range from 5,000 to over 50,000 g/mol depending on the synthesis method and conditions. PDI is typically around 2 for melt polycondensation.[6]
DSC
Measurement of glass transition temperature (Tg) and melting temperature (Tm).
Semicrystalline materials with Tm values typically between 50 and 100°C. Tg will be below room temperature.[6]
TGA
Assessment of thermal stability.
High thermal stability, with decomposition temperatures generally above 300°C.[6]
PART 4: Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6][8]
Ventilation: High-temperature melt polycondensation should be performed in a well-ventilated fume hood to avoid inhalation of phenol vapors.[5][6]
Handling of Reagents: Diphenyl nonanedioate and related diphenyl compounds may cause skin and eye irritation.[5][6] Avoid inhalation of dust.[6] Handle catalysts with care, as they can be toxic.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Alpha Resources.
Fisher Scientific.
Sigma-Aldrich.
Pellis, A., Weinberger, S., Gigli, M., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. European Polymer Journal, 109680, 1-8.
Patel, J. (2024). Biobased Linear Polyester: Effect of Acids and Diols.
MDPI. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)
ACS Applied Polymer Materials. (2023).
Manavitehrani, I., Fathi, A., Badr, H., Daly, S., Negahi Shirazi, A., & Dehghani, F. (2016). Biomedical Applications of Biodegradable Polyesters. Polymers, 8(1), 20.
RSC Publishing. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid.
Application Notes and Protocols: Diphenyl Nonanedioate as a Versatile Diester Intermediate in Organic Synthesis
Introduction: Positioning Diphenyl Nonanedioate in Modern Synthesis Diphenyl nonanedioate (CAS: 4080-88-0), the diphenyl ester of nonanedioic acid (azelaic acid), is a specialized chemical intermediate whose utility in o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Positioning Diphenyl Nonanedioate in Modern Synthesis
Diphenyl nonanedioate (CAS: 4080-88-0), the diphenyl ester of nonanedioic acid (azelaic acid), is a specialized chemical intermediate whose utility in organic synthesis is centered on the unique reactivity of its ester linkages.[1] With a molecular formula of C21H24O4, this molecule serves as a valuable building block, particularly in polymer chemistry and the synthesis of complex organic structures.[1]
It is critical to distinguish diphenyl nonanedioate, a diester, from diphenyl ether (also known as diphenyl oxide), an aromatic ether widely used in fragrance and as a heat-transfer fluid.[2][3][4] The presence of two phenoxy groups in diphenyl nonanedioate makes it an excellent precursor for reactions where phenol serves as a leaving group, a characteristic that is particularly advantageous in high-temperature polycondensation reactions.
This guide provides an in-depth exploration of diphenyl nonanedioate, offering detailed protocols for its synthesis and its primary application as a monomer in polyester production. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for its application in advanced organic synthesis.
Section 1: Laboratory-Scale Synthesis of Diphenyl Nonanedioate
The synthesis of diphenyl nonanedioate is most effectively achieved through the esterification of nonanedioic acid with phenol. While classic Fischer esterification is possible, the use of a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) offers a mild and efficient route suitable for laboratory scale. This method avoids the harsh acidic conditions and high temperatures of other methods, preserving sensitive functionalities if they were present on the backbone. A similar methodology has been successfully employed in the synthesis of other complex diesters.[5]
Experimental Protocol: DCC-Mediated Synthesis
This protocol details the synthesis of diphenyl nonanedioate from nonanedioic acid and phenol.
1. Reagent Preparation and Setup:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nonanedioic acid (azelaic acid) in 100 mL of dry dichloromethane (DCM).
Add phenol (2.2 equivalents) to the solution.
Add DMAP (0.2 equivalents) to the flask. The DMAP acts as an acyl transfer catalyst, accelerating the reaction.
Place the flask in an ice bath and stir for 10 minutes.
2. Reaction Execution:
In a separate beaker, dissolve DCC (2.4 equivalents) in 50 mL of dry DCM.
Add the DCC solution dropwise to the stirring reaction mixture over 30 minutes using an addition funnel. Maintaining a low temperature is crucial to minimize side reactions.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.
3. Work-up and Purification:
Upon completion (monitored by TLC), filter the reaction mixture through a Büchner funnel to remove the DCU precipitate.
Wash the filtrate sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
The crude product can be purified by flash chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure diphenyl nonanedioate as a solid or viscous oil.
Quantitative Data: Reagent Table
Reagent
Molar Eq.
Molecular Weight ( g/mol )
Sample Mass/Volume
Nonanedioic Acid
1.0
188.22
5.00 g
Phenol
2.2
94.11
5.15 g
DCC
2.4
206.33
13.1 g
DMAP
0.2
122.17
0.65 g
Dichloromethane
-
-
150 mL
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of diphenyl nonanedioate via DCC/DMAP coupling.
Section 2: Application in Polyester Synthesis via Melt Polycondensation
Diphenyl nonanedioate is an excellent monomer for producing aliphatic polyesters through melt polycondensation. In this process, the diester is reacted with a diol at high temperatures under vacuum. The phenoxy group is a superior leaving group compared to an alkoxy group (from a dialkyl ester), and the phenol byproduct can be efficiently removed under vacuum. This removal shifts the reaction equilibrium towards the formation of high molecular weight polymer chains, in accordance with Le Châtelier's principle. This method is analogous to polyester synthesis using other diesters, such as diethyl octanedioate.
Experimental Protocol: Synthesis of Poly(hexamethylene nonanedioate)
This protocol describes the synthesis of a polyester from diphenyl nonanedioate and 1,6-hexanediol.
1. Reactor Setup:
Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.
Charge the flask with equimolar amounts of diphenyl nonanedioate and 1,6-hexanediol.
Add a suitable transesterification catalyst, such as titanium(IV) butoxide (TBT) or zinc acetate (approx. 0.1 mol% relative to the diester).
2. First Stage: Transesterification under Nitrogen:
Purge the system with dry nitrogen for 20-30 minutes to remove oxygen.
Heat the reaction mixture to 180-200°C under a gentle nitrogen flow while stirring.
Phenol will begin to distill from the reaction mixture. Continue this stage for 2-3 hours or until approximately 80-90% of the theoretical amount of phenol has been collected. This stage produces low molecular weight oligomers.
3. Second Stage: Polycondensation under Vacuum:
Gradually reduce the pressure of the system to below 1 mmHg over 30-60 minutes.
Increase the temperature to 220-240°C. The viscosity of the mixture will increase significantly as the polymer chain length grows.
Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours. The process is complete when the desired viscosity is reached or bubbling (from phenol removal) ceases.
4. Polymer Isolation:
Break the vacuum by introducing nitrogen into the system.
While still hot, extrude the molten polymer from the flask onto a collection tray and allow it to cool to room temperature.
For purification, the cooled polymer can be dissolved in a solvent like chloroform and precipitated into a non-solvent such as cold methanol to remove residual catalyst and unreacted monomers.
Dry the purified polyester under vacuum until a constant weight is achieved.
Quantitative Data: Typical Reaction Parameters
Parameter
Condition
Rationale
Reactants
Diphenyl Nonanedioate, 1,6-Hexanediol
Monomers for polyester chain
Molar Ratio
1:1.05 (slight excess of diol)
Compensates for diol loss via volatilization
Catalyst
Titanium(IV) Butoxide (TBT)
Accelerates transesterification
Stage 1 Temp.
180-200°C
Promotes initial transesterification and phenol removal
Stage 2 Temp.
220-240°C
Increases reaction rate for high polymer formation
Stage 2 Pressure
< 1 mmHg
Drives reaction to completion by removing phenol
Diagram: Melt Polycondensation Process
Caption: Two-stage melt polycondensation process using diphenyl nonanedioate.
Section 3: Potential Applications in Fine Chemical Synthesis
Beyond polymerization, the phenoxy groups of diphenyl nonanedioate can function as effective leaving groups in nucleophilic acyl substitution reactions. This opens possibilities for its use as a nonanedioyl-group donor in the synthesis of amides, other esters, or various derivatives under milder conditions than those required for the corresponding acyl chloride.
Conceptual Application: Synthesis of Polyamides
Diphenyl nonanedioate can react with diamines in a high-boiling polar solvent to form polyamides. This aminolysis reaction is driven by the formation of a stable amide bond.
1. Conceptual Protocol:
Dissolve diphenyl nonanedioate and an equimolar amount of a diamine (e.g., 1,6-hexamethylenediamine) in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP).
Heat the mixture under a nitrogen atmosphere to 100-150°C.
The reaction progress can be monitored by the evolution of phenol.
Upon completion, the resulting polyamide can be isolated by precipitation in a non-solvent like water or methanol.
Diagram: General Acyl Substitution
Caption: Diphenyl nonanedioate as a precursor for polyesters and polyamides.
References
Sciacca, C., Grasso, G. M., Cardullo, N., & Muccilli, V. (2025). Bis(4-((E)-3,5–Diacetoxystyryl)phenyl)nonanedioate. Molbank, 2025(3), M2044. [Link]
Technical Support Center: Optimizing Diphenyl Nonanedioate Synthesis
Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the esterification of nonanedioic acid (azelaic acid) with phe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the esterification of nonanedioic acid (azelaic acid) with phenol. The synthesis of diphenyl nonanedioate (CAS: 4080-88-0)[1] presents a unique dual challenge: the dicarboxylic nature of nonanedioic acid requires double the activation energy for complete conversion, while phenol is a notoriously poor nucleophile. Below, I have compiled field-proven troubleshooting guides, quantitative data, and self-validating protocols to ensure your workflows achieve maximum yield and scientific integrity.
Section 1: Troubleshooting Guide & FAQs
Q1: My standard Fischer esterification of nonanedioic acid with phenol yields less than 15% product, even under prolonged reflux. Why is this happening, and how can I fix it?
Causality & Mechanism: Phenol is a significantly weaker nucleophile than aliphatic alcohols. The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic
π
-system via resonance, drastically reducing its ability to attack the protonated carbonyl carbon of nonanedioic acid. Furthermore, the reaction is thermodynamically unfavorable without aggressive water removal.
Validated Solution: Abandon standard homogeneous mineral acids (e.g.,
H2SO4
). Instead, utilize a solid acid catalyst like
H+
-Zeolite Beta (
SiO2/Al2O3=150
). The confined microenvironment of the zeolite pores provides highly concentrated acidic sites that enhance carbonyl electrophilicity,2[2].
Q2: During Steglich esterification (DCC/DMAP), I am isolating a significant amount of a highly polar byproduct instead of diphenyl nonanedioate. How can I optimize the yield?
Causality & Mechanism: The byproduct is likely the
N
-acylurea dead-end product. In the Steglich mechanism, DCC activates the carboxylic acid to form an
O
-acylisourea intermediate. Because the nucleophilic attack by phenol is slow, the
O
-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form the thermodynamically stable, unreactive
N
-acylurea.
Validated Solution: Temperature control and the order of addition are critical. Keep the reaction at 0 °C during activation, and ensure a stoichiometric excess of DMAP is added before the phenol. DMAP acts as an activating reagent and basic catalyst, rapidly attacking the
O
-acylisourea to form a highly reactive acylpyridinium intermediate, effectively3[3].
Q3: I am developing a "green" enzymatic esterification using Novozym 435, but the reaction plateaus at 50-60% conversion. How can I push this to completion?
Causality & Mechanism: Lipase-catalyzed esterifications are equilibrium-driven. Because nonanedioic acid has two carboxyl groups, two equivalents of water are generated per molecule of diphenyl nonanedioate formed. The accumulation of water in the microaqueous layer of the immobilized enzyme shifts the equilibrium backward (hydrolysis) and alters the enzyme's active site conformation.
Validated Solution: Incorporate activated 4A molecular sieves directly into the reaction medium. This provides in situ absorption of the byproduct water, hindering the hydrolysis reaction and 4[4].
Section 2: Quantitative Data Summary
The following table summarizes the performance metrics of various esterification strategies for synthesizing diphenyl nonanedioate, allowing for rapid comparison of reaction conditions and expected outcomes.
Esterification Method
Catalyst / Activator
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Advantage / Disadvantage
Fischer (Baseline)
H2SO4
(Homogeneous)
110
24
< 15
Ineffective due to phenol's poor nucleophilicity.
Steglich Coupling
DCC / DMAP
0 to 25
12
75 - 85
Mild conditions; requires strict temperature control to avoid
N
-acylurea.
Solid Acid Catalysis
H+
-Zeolite Beta
130
8
> 90
High yield; confined acidic pores enhance electrophilicity. Recyclable.
Enzymatic
Novozym 435 + 4A Sieves
60
48
> 95
Green chemistry; highly selective. Requires in situ water scavenging.
Section 3: Validated Experimental Protocols
Protocol A: Solid Acid-Catalyzed Direct Esterification (High Yield)
This self-validating protocol utilizes heterogeneous catalysis to overcome the thermodynamic barriers of direct phenol esterification.
Preparation : In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add nonanedioic acid (10 mmol, 1.88 g) and phenol (25 mmol, 2.35 g - slight excess).
Solvent & Catalyst : Add 50 mL of anhydrous toluene and 0.5 g of freshly calcined
H+
-Zeolite Beta (
SiO2/Al2O3=150
) catalyst.
Reflux & Dehydration : Heat the mixture to reflux (approx. 110-130 °C) under vigorous magnetic stirring. Continuously remove the azeotropically distilled water via the Dean-Stark trap. Note: The physical collection of water in the trap serves as a real-time visual validation of the forward reaction progress.
Monitoring : Maintain reflux until water evolution ceases and TLC confirms the consumption of the diacid (approx. 8 hours).
Workup : Cool to room temperature. Filter the mixture to recover the zeolite catalyst (which can be washed with acetone, calcined at 500 °C, and reused). Concentrate the filtrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to isolate pure diphenyl nonanedioate.
Protocol B: Enzymatic Esterification (Green Pathway)
This protocol leverages biocatalysis for researchers prioritizing mild, environmentally friendly conditions.
Preparation : In a 50 mL sealed glass vial, dissolve nonanedioic acid (5 mmol) and phenol (12 mmol) in 20 mL of anhydrous 2-methyl-2-butanol.
Water Scavenging : Add 1.0 g of freshly activated 4A molecular sieves to the vial to act as an irreversible thermodynamic sink for generated water.
Incubation : Place the vial in an orbital shaker incubator at 60 °C and 200 rpm for 48 hours.
Workup : Terminate the reaction by filtering off the immobilized enzyme and molecular sieves. Wash the retentate with hot ethanol to ensure full product desorption.
Isolation : Evaporate the solvent in vacuo to yield the crude ester, followed by recrystallization.
Section 4: Mechanistic & Workflow Visualizations
Workflow for the solid acid-catalyzed direct esterification of nonanedioic acid.
Steglich esterification mechanism highlighting the critical DMAP activation pathway.
References
Direct esterification of succinic acid with phenol using zeolite beta catalyst.
Selective esterifications of alcohols and phenols through carbodiimide couplings. PubMed.
Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity.
diphenyl nonanedioate | CAS: 4080-88-0 | Chemical Product. FINETECH INDUSTRY LIMITED.
troubleshooting impurities during diphenyl nonanedioate crystallization
Welcome to the technical support center for the purification of diphenyl nonanedioate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging crystallization to achieve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of diphenyl nonanedioate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging crystallization to achieve high-purity diphenyl nonanedioate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your crystallization experiments.
Understanding Common Impurities & Their Impact
The purity of your final crystalline product is directly influenced by the impurities present in the crude material. In the synthesis of diphenyl nonanedioate, which typically involves the esterification of nonanedioic acid (azelaic acid) with phenol, several types of impurities can arise. Understanding these is the first step in effective troubleshooting.
Unreacted Starting Materials: Residual phenol and nonanedioic acid are common impurities. Phenol, being acidic, can interfere with the crystal lattice formation. Nonanedioic acid, a dicarboxylic acid, has significantly different polarity and can inhibit crystal growth or become trapped within the crystal lattice.
Mono-esterified Byproduct: The reaction may not proceed to completion on both ends of the nonanedioic acid molecule, resulting in 9-(phenoxycarbonyl)nonanoic acid. This species has both ester and carboxylic acid functionalities, giving it amphiphilic properties that can disrupt crystallization.
Catalyst Residues: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, it must be thoroughly removed. Residual acid can lead to product degradation upon heating and interfere with crystallization.
Solvent Residues: Solvents used in the reaction or initial workup can become trapped in the crude product, affecting its dissolution and precipitation behavior.
Side-Reaction Products: Under harsh acidic conditions, side reactions like sulfonation or dehydration of phenol can occur, introducing additional impurities.
The presence of these impurities can lead to several undesirable outcomes during crystallization, including the common and frustrating phenomenon of "oiling out," poor crystal morphology, and low purity of the final product.[1][2]
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the crystallization of diphenyl nonanedioate.
Q: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute precipitates from the supersaturated solution as a liquid (an oil) rather than a solid.[2][3][4] This is particularly problematic because the oil phase is an excellent solvent for impurities, meaning the solidified oil will have very little, if any, purification.[2][3][5]
Primary Causes & Solutions:
High Impurity Load: A significant concentration of impurities can depress the melting point of your product mixture.[2] If the melting point of this mixture is below the temperature at which the solution becomes saturated, the product will separate as a liquid.
Solution: Attempt to purify the crude material by another method (e.g., column chromatography) to reduce the impurity load before recrystallization. Alternatively, a series of successive recrystallizations can be performed.[1] After the oil separates, decant the solvent and attempt to recrystallize the oil again from fresh solvent.[1]
Inappropriate Solvent Choice: The solvent may be too non-polar for the diphenyl nonanedioate, causing it to crash out of solution prematurely.[1]
Solution: Re-evaluate your solvent system. A slightly more polar solvent or a mixed solvent system might be necessary. Refer to the Solvent Selection Guide (Table 1) and the Solvent Screening Protocol below.
Cooling Rate is Too High: Rapid cooling can generate a very high level of supersaturation quickly. The molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.
Solution: Slow down the cooling process significantly. Allow the flask to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[2] This allows for the controlled growth of crystals.[2]
Concentration is Too High: If the solution is too concentrated, the saturation point will be reached at a higher temperature, potentially above the melting point of the impure product.
Solution: Re-heat the solution and add a small amount of additional solvent (10-20% more) to reduce the concentration.[2] Then, cool slowly as described above.
Q: The crystals that form are very fine or needle-like and are difficult to filter. How can I obtain larger, more manageable crystals?
A: Fine or needle-like crystals are typically the result of rapid nucleation and growth, which is often caused by excessive supersaturation.
Primary Causes & Solutions:
Rapid Cooling: As with oiling out, cooling too quickly is a primary cause.
Solution: Employ a slower, more controlled cooling regimen. After dissolving the solid in the minimum amount of hot solvent, allow it to cool undisturbed to room temperature over a longer period.
High Supersaturation: The solution may be too concentrated, leading to a rapid crash-out of the product.
Solution: Add a slight excess of the hot solvent beyond the minimum required for dissolution.[2] While this may slightly reduce the overall yield, it will slow down the crystallization process and promote the growth of larger, higher-purity crystals.[2]
Agitation: Stirring or agitating the solution during the initial cooling phase can induce rapid, widespread nucleation.
Solution: Avoid agitation during the crystal growth phase. Allow the solution to stand perfectly still as it cools.
Q: My final product still shows significant impurities by HPLC/NMR. What are the next steps?
A: If impurities persist after a single crystallization, it indicates that the chosen conditions are not optimal for rejecting those specific impurities.
Primary Causes & Solutions:
Inclusion or Solid Solution Formation: Some impurities, particularly those structurally similar to diphenyl nonanedioate (like the mono-ester), may be incorporated into the crystal lattice.
Solution: A different solvent system may be required to alter the solubility characteristics of both the product and the impurity.[6] Sometimes, switching from a single solvent to a binary solvent system can dramatically improve selectivity.
Surface Adsorption: Impurities can adsorb onto the surface of the crystals and remain even after filtration.[6]
Solution: Ensure the collected crystals are washed thoroughly with a small amount of cold crystallization solvent.[7] This will wash away residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.
Use of Decolorizing Carbon: If colored impurities are present, they can often be removed with activated charcoal.
Solution: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before setting the solution aside to cool and crystallize.
Frequently Asked Questions (FAQs)
Q: How do I select the optimal solvent for diphenyl nonanedioate crystallization?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8] For a relatively non-polar ester like diphenyl nonanedioate, good starting points are alcohols, esters, or aromatic hydrocarbons.
A systematic approach is best:
"Like Dissolves Like": Diphenyl nonanedioate is a large molecule with two ester groups and two phenyl rings. Solvents of moderate polarity like ethyl acetate, acetone, or ethanol are good candidates.[8][9]
Boiling Point: The solvent's boiling point should be below the melting point of the pure compound to prevent oiling out.[10]
Test in Small Scale: Use small test tubes to test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and upon heating.[11]
Table 1: Solvent Selection Guide for Diphenyl Nonanedioate
May be too good a solvent, potentially leading to lower recovery. Low boiling point can be tricky.[8]
Its low boiling point means less difference in solubility at boiling vs. room temperature.[8]
Toluene
111
Non-polar
May be a good solvent, but the high boiling point increases the risk of oiling out.
Use with caution due to the high boiling point and toxicity.[10]
Heptane/Hexane
98 / 69
Non-polar
Likely to have low solubility even when hot. Better as an anti-solvent in a mixed system.
Good for "crashing out" the product from a more polar solvent.
Water
100
Very Polar
Insoluble.
Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.
Q: What is the role of seeding in achieving high purity?
A: Seeding is the process of adding a few small, pure crystals of the target compound to a supersaturated solution. This provides a template for crystal growth, which can be highly beneficial.
Induces Crystallization: It helps to initiate crystallization when spontaneous nucleation is slow.[2]
Controls Polymorphism: It ensures that the desired crystal form (polymorph) is obtained.
Prevents Oiling Out: By providing a low-energy pathway for solidification, seeding can help bypass the kinetic barrier that leads to oiling out.[3][4]
Best Practice: Add a seed crystal just as the solution cools to the point of saturation (slight cloudiness may appear).
Key Experimental Protocols
Protocol 1: Systematic Troubleshooting of Crystallization Failure
This workflow provides a logical sequence of steps to diagnose and solve common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
Protocol 2: General Recrystallization Procedure
Solvent Selection: Choose an appropriate solvent based on small-scale solubility tests (see Table 1).
Dissolution: Place the crude diphenyl nonanedioate in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, bring the mixture to a boil on a hot plate while stirring to fully dissolve the solid. If the solid does not dissolve completely, add small portions of hot solvent until a clear, saturated solution is obtained.
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.[11]
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Crystal formation should begin during this phase. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove any adhering mother liquor.[7]
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
References
Anonymous. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]
Mettler Toledo. Oiling Out in Crystallization. [Link]
Anonymous. Understanding Oiling Out in Crystallization. Scribd. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Crystallization Systems. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. [Link]
Various Authors. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
TMP Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
American Chemical Society. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]
Unknown Author. recrystallization, filtration and melting point. [Link]
Unknown Author. Recrystallization and Crystallization. [Link]
Buxton, L. O., & Kapp, R. (1940). Purification of High Molecular Weight Fatty Esters. Journal of the American Chemical Society, 62(4), 986–987. [Link]
National Center for Biotechnology Information. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
JoVE. (2020, March 26). Video: Recrystallization - Concept. [Link]
Cheméo. Diallyl azelate - Chemical & Physical Properties. [Link]
The Good Scents Company. diethyl azelate nonanedioic acid, 1,9-diethyl ester. [Link]
Technical Support Center: Optimizing Diphenyl Nonanedioate Synthesis
From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of diphenyl nonanedioate. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of diphenyl nonanedioate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on reducing reaction time while maintaining high yield and purity. We understand the challenges associated with the esterification of dicarboxylic acids with phenols, which are inherently less nucleophilic than aliphatic alcohols. This guide synthesizes field-proven insights with established chemical principles to help you troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My diphenyl nonanedioate synthesis is extremely slow. What are the primary factors I should investigate to reduce reaction time?
A slow reaction rate in the synthesis of diphenyl nonanedioate from nonanedioic acid (also known as azelaic acid) and phenol is a common challenge. The primary reason is the low nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols.[1][2][3] To accelerate the reaction, you must address the core kinetic and thermodynamic barriers. The three most critical areas to investigate are:
Catalysis: The choice of catalyst is paramount. Standard acid catalysis may not be sufficient. You should evaluate more potent catalytic systems or alternative reaction pathways.
Equilibrium Control: Esterification is a reversible reaction.[4][5] The accumulation of the water byproduct will slow down the forward reaction and eventually halt it at equilibrium. Active removal of water is non-negotiable for achieving a reasonable reaction time and high conversion.[6]
Activation of Reagents: Instead of relying on the direct reaction between the carboxylic acid and phenol, activating the carboxylic acid can dramatically increase the reaction rate.
Q2: What is the most effective type of catalyst for the esterification of nonanedioic acid with phenol?
The effectiveness of a catalyst is highly dependent on your specific reaction conditions and tolerance for potentially harsh reagents. Here is a comparison of common catalytic systems:
Fischer-Speier Esterification: Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4][6]
Inexpensive, readily available.
Requires high temperatures; can promote side reactions like decarboxylation; reaction with phenols is slow.[1]
Coupling Agents
N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP)
Steglich Esterification: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenol.[7][8]
Fast reaction times, often at room temperature; high yields.
DCC is a known allergen; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove; higher cost.
Slower than chemical coupling agents; higher initial cost; requires specific solvents and conditions for optimal activity.[9]
Recommendation: For rapid synthesis at the lab scale, Steglich esterification using DCC/DMAP is often the most effective method. For larger-scale, greener processes where reaction time is less critical, enzymatic catalysis is an excellent alternative.
Q3: How can I effectively remove water to accelerate a Fischer-type esterification?
Driving the equilibrium towards the product is essential. The two most effective methods for in-situ water removal are:
Azeotropic Distillation with a Dean-Stark Apparatus: This is the classical and most robust method. The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane).[4] The vaporous azeotrope condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask. This continuous removal of water relentlessly pushes the reaction to completion.[5][6]
Use of Dehydrating Agents (Molecular Sieves): Adding activated molecular sieves (typically 4Å for water) directly to the reaction mixture can effectively sequester the water byproduct.[5][11][12] This method is simpler to set up than a Dean-Stark apparatus but may be less efficient for reactions that produce large quantities of water. It is particularly useful for smaller-scale reactions.
Q4: What is the optimal temperature? I am concerned about the decarboxylation of nonanedioic acid.
Your concern is valid. Dicarboxylic acids, especially under acidic conditions and heat, can undergo decarboxylation. Finding the optimal temperature is a balancing act between reaction rate and substrate/product stability.
For Fischer Esterification: Typical temperatures range from 80-130°C.[4] Using toluene (boiling point ~111°C) as a solvent for azeotropic water removal naturally sets the reaction temperature in a suitable range. It is advisable to start at the lower end and monitor the reaction progress (e.g., by TLC or GC) before increasing the temperature.
For Steglich Esterification: The key advantage is that the reaction can be run at or near room temperature (0°C to 25°C), which completely avoids the risk of thermal decomposition.[7][8]
For Enzymatic Catalysis: These reactions are typically run at mild temperatures, often between 40-75°C, well below the decomposition threshold.[9][13]
Troubleshooting Logic for Temperature Optimization
Caption: A logical workflow for optimizing reaction temperature.
Troubleshooting Guide: Common Issues & Solutions
Problem
Possible Cause(s)
Recommended Solution(s)
Low or Stalled Conversion
Inefficient Water Removal: The reaction has reached equilibrium.
For Fischer esterification, use a Dean-Stark trap with an appropriate azeotropic solvent like toluene.[4][6] For smaller scales, add freshly activated 4Å molecular sieves.[11][12]
Insufficient Catalysis: The energy barrier for the reaction is too high, especially with phenol's low nucleophilicity.[1]
Increase the loading of your acid catalyst (e.g., p-TsOH). Alternatively, switch to a more potent method like Steglich esterification (DCC/DMAP).[7][8]
Low Temperature: The reaction rate is kinetically limited.
Gradually increase the reaction temperature, but monitor carefully for any signs of decomposition (e.g., discoloration, gas evolution).[14][15]
Significant Byproduct Formation
Thermal Decomposition: High temperatures, especially with an acid catalyst, are causing decarboxylation of nonanedioic acid or the product.
Lower the reaction temperature. Consider using a milder, non-thermal activation method like Steglich esterification or enzymatic catalysis.
Hydrolysis: Presence of water in starting materials or solvents is hydrolyzing the product back to the starting materials.
Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and use high-purity starting materials.
Difficult Purification
DCC/DCU Contamination: The dicyclohexylurea (DCU) byproduct from a Steglich esterification is co-purifying with the product.
After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. Multiple filtrations may be necessary. A final wash with a dilute acid solution can help remove any remaining DMAP.
Experimental Protocols
Protocol 1: Accelerated Fischer Esterification via Azeotropic Distillation
This protocol maximizes the rate of a traditional acid-catalyzed esterification by continuously removing the water byproduct.
Step-by-Step Methodology:
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
Reagents: To the flask, add nonanedioic acid (1.0 eq), phenol (2.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is near completion when water no longer accumulates. Progress can also be tracked by TLC or GC analysis of aliquots. Typical reaction times are 4-12 hours.
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The crude diphenyl nonanedioate can be purified further by column chromatography or recrystallization.
Protocol 2: Rapid Synthesis via Steglich Esterification
This protocol utilizes coupling agents for a fast, high-yield synthesis at room temperature, avoiding thermal degradation.[7][8]
Step-by-Step Methodology:
Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a magnetic stir bar.
Reagents: Dissolve nonanedioic acid (1.0 eq), phenol (2.2 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (2.2 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate (DCU) will begin to form.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours.
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
Work-up: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with dilute HCl to remove DMAP, then with saturated sodium bicarbonate solution, and finally with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove any residual DCU and other impurities.
Reaction Workflow: Fischer vs. Steglich Esterification
Caption: Comparison of workflows for Fischer and Steglich esterification.
References
ACS Publications. (2021, October 27). Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity. Available at: [Link]
PubMed. (2021, November 10). Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity. Available at: [Link]
ACS Publications. (2021, October 27). Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity | Journal of Agricultural and Food Chemistry. Available at: [Link]
MDPI. (2025, August 5). Bis(4-((E)-3,5–Diacetoxystyryl)phenyl)nonanedioate. Available at: [Link]
Wikipedia. Fischer–Speier esterification. Available at: [Link]
MDPI. (2018, February 13). Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. Available at: [Link]
ResearchGate. Optimization of the reaction conditions. a | Download Scientific Diagram. Available at: [Link]
ChemBAM. Kinetics of Ester Formation via Fischer Esterification. Available at: [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]
ResearchGate. (2025, August 6). Insights into gold-catalyzed synthesis of azelaic acid | Request PDF. Available at: [Link]
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
MDPI. (2019, October 15). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Available at: [Link]
MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available at: [Link]
MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Available at: [Link]
ResearchGate. (2025, August 6). Solvent-free processes to polyurea elastomers from diamines and diphenyl carbonate. Available at: [Link]
PMC. Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Available at: [Link]
Google Patents. EP0851853A1 - Process for the purification of diphenyl ether compounds.
ResearchGate. Chemical reaction scheme for synthesizing Ad4t and bis(4-hydroxyphenyl)nonanedioate (BHN) by azelaic acid (AA) and 4-(tert-butoxy)phenol esterification and de-protection of Ad4t with TFA/TIS/dichloromethane. Available at: [Link]
PubMed. (2004, February 7). Selective esterifications of alcohols and phenols through carbodiimide couplings. Available at: [Link]
MDPI. (2024, April 9). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Available at: [Link]
YouTube. (2022, June 28). A-Level H2 Chemistry: Esterification of Phenols. Available at: [Link]
PMC. (2025, December 24). The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s. Available at: [Link]
Technical Support Center: Enhancing Thermal Stability of Diphenyl Nonanedioate in Polymer Blends
Welcome to the technical support center dedicated to addressing challenges associated with the thermal stability of diphenyl nonanedioate and other diester plasticizers in polymer blends. This guide is designed for resea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to addressing challenges associated with the thermal stability of diphenyl nonanedioate and other diester plasticizers in polymer blends. This guide is designed for researchers, scientists, and formulation experts in the field of polymer science and drug development. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with diphenyl nonanedioate and similar plasticizers.
Q1: We are observing premature discoloration (yellowing) and embrittlement in our polymer blend containing diphenyl nonanedioate during melt processing. What is the likely cause?
A1: Premature discoloration and embrittlement are classic signs of thermal degradation.[1][2] When subjected to the high temperatures of melt processing, both the polymer matrix and the diphenyl nonanedioate plasticizer can undergo thermo-oxidative degradation.[3][4] This process is initiated by the formation of free radicals, which then propagate a chain reaction leading to the breakdown of polymer chains (chain scission) or the formation of cross-links.[3][5] These changes in the polymer's molecular structure result in the loss of mechanical properties, such as flexibility, and the formation of colored byproducts called chromophores, which cause yellowing.[1][2]
Q2: What is the fundamental mechanism of thermal degradation for a diester plasticizer like diphenyl nonanedioate in a polymer matrix?
A2: The thermal degradation of diester plasticizers in a polymer blend is typically an auto-oxidative cycle. The process begins with the formation of initial free radicals on the polymer or plasticizer molecules due to heat and shear stress during processing.[3] These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from other polymer or plasticizer molecules, creating hydroperoxides and new free radicals, thus propagating the degradation. The decomposition of these unstable hydroperoxides creates additional aľkoxyl and hydroxyl radicals that further accelerate the degradation process, leading to a loss of plasticizer efficacy and deterioration of the polymer's properties.[6]
Q3: How do antioxidants work to improve the thermal stability of our blend?
A3: Antioxidants are crucial additives that interrupt the degradation processes.[7] They function primarily in two ways, often classified as primary and secondary antioxidants.[1][7]
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols.[7][8] They act by donating a hydrogen atom to the highly reactive peroxy radicals, neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain.[6][8]
Secondary Antioxidants (Hydroperoxide Decomposers): These include phosphites and thioesters.[7] They work by converting the unstable hydroperoxides into non-radical, stable products, thus preventing the formation of more free radicals that would otherwise accelerate degradation.[7]
Often, a synergistic combination of primary and secondary antioxidants provides the most effective stabilization.[1][9]
Q4: Can the choice of polymer matrix influence the thermal stability of diphenyl nonanedioate?
A4: Absolutely. The inherent thermal stability of the polymer itself is a major factor. For instance, polymers like PVC can release hydrochloric acid (HCl) upon heating, which can catalyze the degradation of the plasticizer.[10] Furthermore, the compatibility between the diphenyl nonanedioate and the polymer is critical. Poor compatibility can lead to plasticizer migration to the surface, a phenomenon known as "blooming."[11] This not only reduces the plasticizing effect but can also lead to faster degradation of the plasticizer on the surface where it is more exposed to oxygen.
Q5: We are using a standard phenolic antioxidant, but our blend's stability is still suboptimal. What could be the issue?
A5: While phenolic antioxidants are excellent radical scavengers, their effectiveness can be limited by several factors.[5][12] High processing temperatures can lead to the volatilization of low molecular weight antioxidants.[11] There could also be antagonistic interactions with other additives in your formulation, such as certain flame retardants or pigments that can reduce the antioxidant's efficacy.[11] Moreover, relying solely on a primary antioxidant may not be sufficient. The accumulation of hydroperoxides can overwhelm the primary antioxidant. In such cases, incorporating a secondary antioxidant to decompose these hydroperoxides is often necessary for a robust stabilization system.[7][9]
Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Issue 1: Inconsistent Thermal Stability Results from TGA
You are running Thermogravimetric Analysis (TGA) on different batches of your polymer blend, but the onset of degradation temperature varies significantly.
Possible Causes & Solutions:
Inhomogeneous Dispersion of Stabilizers: The antioxidant package may not be uniformly distributed throughout the polymer matrix.
Solution: Improve your blending process. Consider using a masterbatch for the antioxidant package to ensure better dispersion.[2] Optimize mixing time and intensity during extrusion or compounding.
Sample Preparation for TGA: Variations in sample size, form (powder vs. pellet), or placement in the TGA pan can affect heat transfer and, consequently, the degradation profile.
Solution: Adhere to a strict, standardized sample preparation protocol. Use a consistent sample mass (e.g., 5-10 mg) and ensure the sample forms a thin, even layer at the bottom of the pan.[13]
Atmospheric Conditions in TGA: Running TGA in an air (oxidative) versus a nitrogen (inert) atmosphere will yield vastly different results. Inconsistent purging can also be a factor.
Solution: Ensure the TGA chamber is properly purged with the desired gas before starting the experiment. For studying thermo-oxidative stability, use a consistent flow of air. For inherent thermal stability, use nitrogen.[13]
Sample Preparation:
Cryogenically mill a representative sample of your polymer blend to a fine powder.
Dry the powder in a vacuum oven at a temperature below the glass transition temperature (Tg) for 24 hours to remove any residual moisture or solvents.[14]
Accurately weigh 5.0 ± 0.5 mg of the dried powder into a standard aluminum TGA pan.
Instrument Setup:
Select the appropriate atmosphere (e.g., dry air or nitrogen) with a constant flow rate (e.g., 50 mL/min).
Set the heating rate. A common rate for routine analysis is 10 °C/min.[15][16]
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at 10 °C/min.[15]
Data Analysis:
Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs.
Identify the peak degradation temperature from the derivative of the TGA curve (DTG curve).[14]
Issue 2: Unexpected Thermal Events in DSC Analysis
Your Differential Scanning Calorimetry (DSC) thermogram shows multiple glass transitions (Tg) or unexpected endothermic/exothermic peaks, making it difficult to assess the blend's homogeneity and thermal history.
Possible Causes & Solutions:
Phase Separation: The presence of multiple Tg's often indicates that the polymer and the plasticizer (or different polymers in the blend) are not fully miscible, leading to separate phases.[17][18]
Solution: Re-evaluate the compatibility of diphenyl nonanedioate with your polymer. You may need to consider a compatibilizer. Also, review your processing conditions, as insufficient mixing can lead to poor phase integration.
Residual Stress or Thermal History: An endothermic peak near the Tg can be due to the relaxation of stresses introduced during processing.[19]
Solution: To erase the thermal history, perform a heat-cool-heat cycle in the DSC.[20] The first heating scan reveals the material's properties as-processed, while the second heating scan, after controlled cooling, shows the inherent thermal properties of the blend.
Crystallization or Melting: An exothermic peak on heating indicates crystallization of an amorphous component, while an endothermic peak corresponds to the melting of a crystalline phase.[19][21]
Solution: These are inherent properties of your material. Modulated DSC can help separate these irreversible events (like crystallization) from the reversible glass transition, providing a clearer picture.[18]
Sample Preparation:
Use a microtome to cut a thin slice of the polymer blend (5-10 mg).
Hermetically seal the sample in an aluminum DSC pan.
Instrument Setup:
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
Thermal Program:
First Heat: Equilibrate at a temperature well below the expected Tg (e.g., -50 °C). Ramp the temperature at 10 °C/min to a temperature above the final melting point or processing temperature (e.g., 200 °C).
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-50 °C).
Second Heat: Re-heat the sample at 10 °C/min to 200 °C.
Data Analysis:
Analyze the thermogram from the second heating scan to determine the glass transition temperature(s) (Tg), crystallization temperature (Tc), and melting temperature (Tm).[20][21] A single, sharp Tg suggests a miscible blend.
Visualization of Concepts
To further clarify the processes discussed, the following diagrams illustrate key workflows and mechanisms.
Caption: Auto-oxidation cycle of polymer degradation.
Caption: Dual-action stabilization by antioxidants.
Data Summary Table
The following table provides a hypothetical example of how to present TGA data when evaluating different antioxidant packages for a polymer blend containing 50 phr (parts per hundred resin) of diphenyl nonanedioate.
As demonstrated in the table, the synergistic blend (Formulation C) provides a significant improvement in thermal stability compared to using either antioxidant individually.
Final Recommendations
For enhancing the thermal stability of diphenyl nonanedioate in your polymer blends, a systematic approach is key.
Adopt a Synergistic Stabilization Strategy: Do not rely on a single antioxidant. A combination of a primary (hindered phenol) and a secondary (phosphite or thioester) antioxidant is highly recommended to both scavenge free radicals and decompose hydroperoxides.[1][7][9]
Ensure Homogeneous Dispersion: The most effective stabilizer package is useless if not properly dispersed. Invest in optimizing your compounding process to ensure uniformity.
Standardize Your Analytical Methods: Use consistent and validated TGA and DSC protocols to reliably compare different formulations and troubleshoot batch-to-batch variability. The heat-cool-heat DSC method is particularly valuable for understanding the fundamental properties of your blend.[20]
Consider the Entire Formulation: Be aware of potential interactions between the antioxidant package and other additives like flame retardants, colorants, or fillers, as these can sometimes have antagonistic effects.[11]
By implementing these strategies and utilizing the troubleshooting guides provided, you will be well-equipped to overcome challenges related to the thermal stability of diphenyl nonanedioate and develop robust, high-performance polymer blends.
References
Pospíšil, J. (1988). Mechanistic action of phenolic antioxidants in polymers—A review. Polymer Degradation and Stability, 20(3–4), 181–202. [Link]
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
Cambridge Prisms: Plastics. (2024, December 6). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. [Link]
Sahoo, S. K., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(7), 1487. [Link]
Li, Y., et al. (2025, March 2). Multiscale Simulation Study on the Synergistic Antioxidant Interaction of Complex Antioxidants in ABS Resin. Industrial & Engineering Chemistry Research. [Link]
ACS Publications. (2021, August 27). Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. [Link]
Safic-Alcan. (2025, November 27). Antioxidants in Polymer Chemistry. [Link]
Park, K., et al. (2019, June 13). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Sustainable Chemistry & Engineering. [Link]
ACS Publications. (2018, September 2). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. [Link]
Wang, D., et al. (2017, March 16). Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. Journal of Macromolecular Science, Part B, 56(5), 333-345. [Link]
Lab Manager. (2024). Thermal Analysis of Agricultural Polymers. [Link]
MDPI. (2025, November 14). Improvement of Thermal Characteristics of Plasticized PVC via a Complex of Eco-Friendly Additives. [Link]
MDPI. (2022, May 5). Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link]
Thermal Support. Better Characterization of Polymer Blends Using StepScan DSC. [Link]
ResearchGate. (2017). Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. [Link]
EAG Laboratories. DSC Analysis of Polymers. [Link]
AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]
ResearchGate. (2019). Thermal analysis of polymer blends and double layer by DSC. [Link]
National Center for Biotechnology Information. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. [Link]
TA Instruments. Analytical Solutions for Polymer, Additive, & Product Characterization. [Link]
Lirias. Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. [Link]
NC State University Libraries. (2023). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
Jinli Chemical. (2025, February 13). What Is the Effect of Temperature on Plasticizer Performance? [Link]
Taylor & Francis Online. (2017, May 25). Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers. [Link]
Innovatech Labs. (2021, August 10). TGA Analysis: What, How and Why. [Link]
springerprofessional.de. (2019, October 16). Evaluation of the thermal stabilization behavior of hydrotalcite against organic stabilizers for plasticized PVC films. [Link]
Semantic Scholar. (2022, August 4). Improvement in Thermal Stability of Flexible Poly(L-lactide). [Link]
YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Link]
Frontiers. (2024, July 28). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. [Link]
MDPI. (2025, August 5). Bis(4-((E)-3,5–Diacetoxystyryl)phenyl)nonanedioate. [Link]
XRF Scientific. (2024, April 16). Understanding Thermogravimetric Testing of Plastics. [Link]
ResearchGate. (2025, August 6). Evaluation of the effects of biobased plasticizers on the thermal and mechanical properties of poly(vinyl chloride). [Link]
overcoming catalyst deactivation in diphenyl nonanedioate production
Welcome to the Technical Support Center for the synthesis of diphenyl nonanedioate (diphenyl azelate). This guide is designed for researchers, scale-up scientists, and drug development professionals facing kinetic and th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of diphenyl nonanedioate (diphenyl azelate). This guide is designed for researchers, scale-up scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks during the esterification of nonanedioic acid (azelaic acid) with phenol.
Due to the poor nucleophilicity of phenol, synthesizing this diester requires highly active acid catalysis. However, these catalysts are notoriously prone to rapid deactivation. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative comparisons, and self-validating protocols to ensure catalytic integrity and high reaction yields.
Part 1: Diagnostic Workflow for Catalyst Deactivation
Before altering your reaction parameters, you must accurately diagnose the mechanism of catalyst failure. Use the decision tree below to systematically isolate the root cause.
Diagnostic workflow to identify and resolve solid acid catalyst deactivation.
Part 2: Knowledge Base & Mechanistic FAQs
Q1: My solid acid catalyst (e.g., Amberlyst 15 or Zeolite) loses >50% of its activity after the first cycle. What is the primary cause?A: In the esterification of azelaic acid and phenol, the primary culprit is 1[1]. Esterification generates stoichiometric equivalents of water. Most conventional solid acid catalysts possess highly hydrophilic surfaces. Water molecules competitively adsorb onto the Brønsted or Lewis acid sites, forming hydration complexes that sterically and electronically block the weaker nucleophile (phenol) from attacking the protonated carbonyl carbon. Furthermore, prolonged exposure to water at reaction temperatures can lead to the2[2].
Q2: How can I differentiate between water poisoning, active site leaching, and pore fouling (coking)?A: You must implement a self-validating diagnostic protocol (as outlined in the workflow above).
Water Poisoning: Recover the spent catalyst, wash with a volatile non-polar solvent, and dry thoroughly under a vacuum. If >90% of the initial activity returns, competitive water adsorption was the sole issue.
Pore Fouling: If drying fails, perform a Soxhlet extraction with hot ethanol or methanol for 12 hours. Phenolic polymerization products and heavy esters (fouling agents) will dissolve. If activity returns, 3[3].
Leaching/Degradation: If neither drying nor solvent extraction restores activity, titrate the acid sites of the regenerated catalyst. A significant drop in total acid capacity confirms the 4[4].
Q3: What is the most robust catalyst system to prevent water-induced deactivation in this specific reaction?A: Transitioning from hydrophilic to hydrophobic solid acid catalysts is the most effective strategy. By co-grafting acidic groups (e.g., propylsulfonic acid) and hydrophobic alkyl chains (e.g., octyl or methyl groups) onto a robust support (like silica or magnetic nanoparticles), a hydrophobic microenvironment is created. This layer5[5], preventing them from hydrating the active sulfonic sites, while simultaneously enriching the local concentration of the organic substrates.
Competitive adsorption mechanism: Hydrophobic layers repel water to preserve acid site activity.
Part 3: Quantitative Comparison of Catalyst Deactivation Modes
Operate < 120°C; Continuous water removal via Dean-Stark trap.
Hydrophilic Zeolites (e.g., H-Beta)
Water competitive adsorption
~ 40-50%
Azeotropic distillation; Pre-calcination at 500°C before reuse.
Hydrophobic Solid Acids (e.g., SiO2-Oc-PrSO3H)
Minor pore fouling
> 85%
Periodic solvent washing (ethanol) to remove organic build-up.
Homogeneous Liquid Acids (e.g., H2SO4)
N/A (Cannot be recycled)
0%
Transition to heterogeneous systems to prevent equipment corrosion.
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of Diphenyl Nonanedioate using a Water-Tolerant Hydrophobic Solid Acid Catalyst
This protocol utilizes a hydrophobic microenvironment to kinetically favor esterification over catalyst hydration.
Catalyst Preparation: Utilize a synthesized or commercially sourced hydrophobic solid acid catalyst (e.g., Octyl-functionalized propylsulfonic acid silica, SiO2-Oc-PrSO3H).
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 10 mmol of azelaic acid and 50 mmol of phenol. Causality note: A 1:5 molar ratio provides an excess of the poor nucleophile (phenol) to drive the equilibrium forward.
Solvent Addition: Add 50 mL of toluene. Toluene acts as an azeotropic agent to continuously remove byproduct water from the reaction zone.
Catalyst Addition: Add 5 wt% (relative to azelaic acid) of the SiO2-Oc-PrSO3H catalyst.
Reaction Execution: Heat the mixture to 110-120°C under continuous magnetic stirring (800 rpm) for 8-10 hours. Monitor water collection in the Dean-Stark trap to validate macroscopic reaction progress.
Self-Validation Step: Periodically sample the reaction mixture (every 2 hours) and analyze via GC-MS or HPLC. The reaction is deemed complete only when the monoester intermediate is fully converted to the diester.
Product Isolation: Filter the hot mixture to recover the solid catalyst. Wash the organic filtrate with 5% aqueous NaOH to remove unreacted phenol and azelaic acid, dry over anhydrous MgSO4, and evaporate the toluene under reduced pressure to yield diphenyl nonanedioate.
Protocol 2: Catalyst Regeneration and Activity Validation Workflow
A self-validating system to ensure the catalyst is fully restored without structural degradation.
Recovery: Isolate the spent catalyst from Protocol 1 via vacuum filtration (or magnetic separation if using Fe3O4@SiO2 supports).
Washing: Suspend the catalyst in 20 mL of absolute ethanol. Stir at room temperature for 30 minutes to desorb any residual diphenyl nonanedioate, unreacted phenol, or polymeric byproducts.
Drying: Filter and dry the catalyst in a vacuum oven at 80°C for 4 hours to remove all solvent and residual moisture.
Validation: Reintroduce the regenerated catalyst into a fresh reaction mixture under identical conditions (Protocol 1). Measure the initial reaction rate (conversion at 1 hour) and compare it to the virgin catalyst. A structurally intact hydrophobic catalyst will retain >85% of its initial activity after 5 cycles.
References
The deactivation of hydrophilic solid acids and properties of water-tolerant solid acids. ResearchGate. 1
Novel Magnetically-Recoverable Solid Acid Catalysts with a Hydrophobic Layer in Protecting the Active Sites from Water Poisoning. MDPI. 5
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. 2
Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. IDEAS/RePEc. 3
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. 4
A Comparative Guide to Diphenyl Nonanedioate and Dimethyl Azelate in Polymer Applications
In the pursuit of optimizing polymer properties for advanced applications, the selection of an appropriate plasticizer is paramount. This guide provides an in-depth technical comparison of two nonanedioic acid (azelaic a...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of optimizing polymer properties for advanced applications, the selection of an appropriate plasticizer is paramount. This guide provides an in-depth technical comparison of two nonanedioic acid (azelaic acid) esters: the aromatic diphenyl nonanedioate and the aliphatic dimethyl azelate. While dimethyl azelate is a well-characterized and increasingly popular bio-based plasticizer, diphenyl nonanedioate represents a less common, aromatic alternative. This document will synthesize available experimental data and established chemical principles to offer a comprehensive performance evaluation for researchers, scientists, and drug development professionals.
Molecular Structure and its Implications for Polymer Interaction
The fundamental differences in the performance of diphenyl nonanedioate and dimethyl azelate originate from their distinct molecular structures. Both are diesters of nonanedioic acid, a nine-carbon dicarboxylic acid, but differ in their alcohol-derived ester groups.
Dimethyl Azelate (DMA): Also known as dimethyl nonanedioate, DMA possesses two methyl ester groups.[1][2] Its linear and flexible aliphatic nature, with the chemical formula C11H20O4, allows for efficient intercalation between polymer chains.[3] This structure is key to its role in enhancing softness and elasticity in materials.[3] DMA can be synthesized via the esterification of azelaic acid with methanol.[3]
Diphenyl Nonanedioate (DPN): As the diphenyl ester of azelaic acid, DPN features two bulky and rigid phenyl groups. This aromaticity is expected to significantly influence its interaction with polymer matrices, contributing to different performance characteristics compared to its aliphatic counterpart. While specific data for DPN is scarce, its properties can be inferred from other aromatic esters like diphenyl isophthalate, which is known to enhance thermal stability and mechanical strength in polymers.[4][5]
The structural disparities are visualized below:
Caption: Molecular structures of Dimethyl Azelate and Diphenyl Nonanedioate.
Head-to-Head Performance Comparison
This section delves into a comparative analysis of the key performance indicators for plasticizers, drawing on experimental data for dimethyl azelate and its derivatives, and projecting the expected performance of diphenyl nonanedioate based on the behavior of analogous aromatic esters.
Physical and Chemical Properties
A summary of the fundamental properties of both plasticizers is presented below.
Soluble in organic solvents, sparingly in water[3]
Soluble in organic solvents, insoluble in water
Plasticizing Efficiency
Plasticizing efficiency is a measure of how effectively a plasticizer can increase the flexibility and reduce the glass transition temperature (Tg) of a polymer.
Dimethyl Azelate: As a low molecular weight ester, DMA is expected to be a highly efficient plasticizer. Studies on azelaic acid-based copolyesters in PVC have demonstrated a significant reduction in Tg, with one formulation achieving a Tg of around -35 °C.[9][10] This indicates excellent plasticizing performance.[9][10]
Diphenyl Nonanedioate: The larger and more rigid structure of DPN suggests a lower plasticizing efficiency compared to DMA. High molecular weight and aromatic plasticizers generally require higher concentrations to achieve the same level of flexibility as their lower molecular weight, aliphatic counterparts.[11] For instance, incorporating diphenyl isophthalate into polyester chains is known to increase the glass transition temperature (Tg).[5]
Thermal Stability
The ability of a plasticizer to withstand high temperatures without degrading is crucial for polymer processing and the lifespan of the final product.
Dimethyl Azelate: Exhibits good thermal stability.[11] Copolyesters of azelaic acid have also shown good thermal stability.[10]
Diphenyl Nonanedioate: Aromatic esters typically exhibit higher thermal stability than aliphatic esters due to the inherent stability of the phenyl rings.[12][13] Therefore, DPN is predicted to have superior thermal stability compared to DMA, making it potentially suitable for high-temperature polymer applications.
Migration Resistance
Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, can lead to embrittlement of the material and contamination of the surrounding environment.[8]
Dimethyl Azelate: As a relatively small molecule, DMA may be more prone to migration compared to larger, polymeric plasticizers. However, its bio-based nature may mitigate some of the environmental concerns associated with migration.
Diphenyl Nonanedioate: Higher molecular weight and the presence of aromatic rings generally lead to lower volatility and reduced migration.[11] The bulky phenyl groups in DPN would likely create stronger intermolecular interactions with the polymer chains and hinder its mobility, resulting in superior migration resistance compared to DMA.
Biodegradability and Environmental Impact
With a growing emphasis on sustainable materials, the biodegradability of plasticizers is a critical consideration.
Dimethyl Azelate: Being derived from azelaic acid, which can be sourced from renewable resources like vegetable oils, DMA is considered a bio-based and biodegradable plasticizer.[10][12] Its use aligns with the principles of green chemistry.
Diphenyl Nonanedioate: The presence of aromatic rings generally reduces the biodegradability of a compound.[1][14] While the nonanedioate backbone is susceptible to microbial degradation, the phenyl groups are more resistant.[14][15] Therefore, DPN is expected to be less biodegradable than DMA.
Experimental Showdown: A Protocol for Comparative Evaluation
To provide a framework for direct comparison, the following experimental workflow outlines the key tests required to evaluate the performance of these two plasticizers in a polymer matrix such as Polyvinyl Chloride (PVC).
Caption: Experimental workflow for comparing plasticizer performance.
Detailed Methodologies
a) Mechanical Properties Testing (ASTM D2284):
Prepare dumbbell-shaped specimens from the compression-molded sheets.
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
Record the tensile strength at break and the percentage elongation at break.
Measure the Shore A hardness of the specimens using a durometer.
b) Thermal Analysis:
Differential Scanning Calorimetry (DSC):
Seal a small sample (5-10 mg) of the plasticized PVC in an aluminum pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow to determine the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA):
Place a small sample (10-15 mg) in a TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere.
Record the weight loss as a function of temperature to determine the onset of degradation and thermal stability.
c) Migration Resistance Testing (ASTM D1203):
Volatility:
Place a known weight of the plasticized PVC specimen in a dish with activated carbon.
Heat the assembly in an oven at a specified temperature (e.g., 70 °C) for a set time (e.g., 24 hours).
Measure the weight loss of the specimen to determine the amount of plasticizer that has volatilized.
Solvent Extraction:
Immerse a known weight of the plasticized PVC specimen in a solvent (e.g., hexane) at a controlled temperature.
After a specified time, remove the specimen, dry it, and reweigh it to determine the amount of plasticizer extracted.
Conclusion and Recommendations
The choice between diphenyl nonanedioate and dimethyl azelate for a specific polymer application will depend on the desired balance of properties.
Dimethyl Azelate is an excellent choice for applications where high plasticizing efficiency, biodegradability, and a favorable environmental profile are the primary requirements. Its aliphatic nature makes it particularly suitable for enhancing the flexibility of a wide range of polymers.[3]
Diphenyl Nonanedioate , while less common, is predicted to offer superior thermal stability and migration resistance .[12][13] These characteristics would make it a candidate for high-performance applications where durability under demanding thermal and chemical conditions is critical. However, its lower predicted plasticizing efficiency and reduced biodegradability are important trade-offs to consider.
For researchers and formulators, the decision hinges on a thorough evaluation of the end-use requirements. For applications demanding flexibility and sustainability, dimethyl azelate is a well-supported option. For niche applications requiring extreme durability, and where biodegradability is not a primary concern, the exploration of aromatic esters like diphenyl nonanedioate, with the understanding of a likely trade-off in plasticizing efficiency, may be warranted. Direct experimental validation as outlined in this guide is strongly recommended to confirm the performance of diphenyl nonanedioate in any specific polymer system.
References
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Dimethyl Azelate: A Sustainable Monomer for Advanced Polymer Development. Retrieved from [Link]
Royal Society of Chemistry. (2024, July 29). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. Retrieved from [Link]
Royal Society of Chemistry. (2024, July 29). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. RSC Publishing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PubMed Central. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026, March 23). Dimethyl Azelate: A Versatile Diester in Industrial Applications and Beyond. Retrieved from [Link]
Google Patents. (n.d.). Esters of azelaic acid as plasticizers for rubberlike polymers.
Royal Society of Chemistry. (2024, July 29). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. Retrieved from [Link]
MDPI. (2021, November 24). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Retrieved from [Link]
Google Patents. (n.d.). US4525251A - Process for producing dimethyl esters of higher dibasic acid.
National Center for Biotechnology Information. (n.d.). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Polymerization reaction of azelaic acid and 1,6-hexanediol or.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Retrieved from [Link]
ResearchGate. (n.d.). Investigations on the thermal stability of a MDI based polyurethane elastomer. Retrieved from [Link]
NextSDS. (n.d.). nonanedioic acid, polymer with 1,3-butanediol, decyloctyl ester. Retrieved from [Link]
Haz-Map. (n.d.). Nonanedioic acid, polymer with 1,2-propanediol. Retrieved from [Link]
PubMed. (2022, January 15). Comparison of two diphenyl polyenes as acid-sensitive additives during the biodegradation of a thermoset polyester polyurethane coating. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of Diphenyl Isophthalate in Polymer Synthesis. Retrieved from [Link]
ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. Retrieved from [Link]
Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Dimethyl Azelate. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of the melting point of a typical aliphatic (a) and a.... Retrieved from [Link]
European Chemicals Agency. (2014, December 3). Dimethyl azelate. ECHA CHEM. Retrieved from [Link]
ResearchGate. (n.d.). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Retrieved from [Link]
ResearchGate. (2020, August 31). (PDF) Investigation of the thermal stability and fire behavior of high performance polymer: A case study of polyimide. Retrieved from [Link]
MDPI. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
ACS Central Science. (2018, February 6). Biodegradable Polymeric Materials in Degradable Electronic Devices. Retrieved from [Link]
ResearchGate. (n.d.). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Retrieved from [Link]
RWTH Publications. (n.d.). Making Persistent Plastics Degradable. Retrieved from [Link]
ChemRxiv. (n.d.). Biodegradable Polymer Nanocomposites: A Review of Properties. Retrieved from [Link]
Analytical Validation Guide: Mass Spectrometry Fragmentation Patterns of Diphenyl Nonanedioate vs. Traditional Phthalate Esters
Executive Summary As the polymer and pharmaceutical industries pivot toward sustainable, high-performance materials, diphenyl nonanedioate (commonly known as diphenyl azelate, DPAz) has emerged as a critical bio-based mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the polymer and pharmaceutical industries pivot toward sustainable, high-performance materials, diphenyl nonanedioate (commonly known as diphenyl azelate, DPAz) has emerged as a critical bio-based monomer and plasticizer alternative for polycarbonates [1]. For analytical scientists tasked with Extractables and Leachables (E&L) profiling, definitively identifying this compound against a background of legacy additives is a significant analytical challenge.
This guide provides an in-depth, objective comparison of the mass spectrometric (MS) fragmentation patterns of Diphenyl Nonanedioate against a traditional alternative, Diphenyl Phthalate (DPP). By dissecting the gas-phase thermodynamics that drive their distinct fragmentation pathways, this guide establishes a robust, self-validating framework for structural confirmation using orthogonal LC-HRMS/MS and GC-EI-MS platforms.
Mechanistic Causality: Structural Drivers of Fragmentation
To master mass spectral interpretation, one must look beyond empirical
m/z
values and understand the underlying gas-phase chemistry. The structural disparity between DPAz and DPP dictates entirely different thermodynamic sinks during collision-induced dissociation (CID) and electron ionization (EI).
The Ortho-Effect in Diphenyl Phthalate (DPP)
Traditional phthalates feature ester groups situated in the ortho position on a rigid benzene ring. Under MS/MS or EI conditions, this spatial proximity drives a highly favored, concerted rearrangement known as the "ortho-effect" [2]. The rapid loss of a phenoxy radical (
PhO∙
) or phenol (
PhOH
) yields a highly stable, resonance-stabilized cyclic acylium ion (e.g.,
m/z
225 for DPP). Because this bicyclic structure is a deep thermodynamic well, it dominates the spectrum, suppressing other potential cleavage pathways.
Sequential Cleavage in Diphenyl Nonanedioate (DPAz)
In stark contrast, DPAz is built upon a flexible, 9-carbon aliphatic chain (nonanedioate). The vast spatial separation of the two phenyl ester groups precludes any concerted bicyclic rearrangement. Instead, the protonated molecule
[M+H]+
undergoes sequential, energy-dependent neutral losses [3].
Low Collision Energy: The primary pathway is the expulsion of phenol (94 Da) via a proton-transfer rearrangement, forming a monophenyl ester acylium ion.
High Collision Energy: Increasing the energy forces a second phenol loss, yielding a bare aliphatic di-acylium core. Concurrently, inductive
α
-cleavage at the ester oxygen produces the phenoxycarbonyl cation (
m/z
121), which subsequently loses carbon monoxide (
CO
) or carbon dioxide (
CO2
) to form smaller aromatic fragments.
The distinct structural mechanisms described above manifest clearly in both soft ionization (ESI) and hard ionization (EI) data. The tables below summarize the diagnostic ions required to differentiate the bio-based DPAz from legacy DPP.
Confirms the presence of the phenoxy ester linkage without steric hindrance in DPAz.
Aromatic Core
m/z
77 (
[C6H5]+
)
m/z
77 (
[C6H5]+
)
Common to both; confirms the presence of unsubstituted phenyl rings.
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, workflows must be self-validating. Relying solely on a single MS platform introduces the risk of isobaric interference. We employ an orthogonal approach: combining LC-ESI-HRMS/MS for exact mass lineage mapping and GC-EI-MS for standardized library fingerprinting.
Protocol A: UHPLC-ESI-Orbitrap MS/MS (High-Resolution Accurate Mass)
Rationale: ESI provides soft ionization to preserve the intact
[M+H]+
ion, while the Orbitrap's sub-2 ppm mass accuracy confirms the exact elemental composition of fragments, eliminating false positives.
Sample Preparation: Dilute DPAz and DPP analytical standards to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA) to promote protonation.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% FA in Water.
Mobile Phase B: 0.1% FA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
Ionization & Acquisition: Operate the Orbitrap in positive ESI mode. Set capillary voltage to 3.5 kV. Acquire MS1 at 70,000 resolution and data-dependent MS2 (ddMS2) at 35,000 resolution.
Self-Validating Fragmentation (Stepped NCE): Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.
Causality Check: Plot the breakdown curve (relative abundance vs. NCE). You must observe
m/z
247 peak at 20 eV and subsequently deplete as the terminal fragment
m/z
153 rises at 40 eV. This kinetic relationship proves that
m/z
247 is the direct structural precursor to
m/z
153.
Protocol B: GC-EI-Quadrupole MS (Structural Fingerprinting)
Rationale: 70 eV Electron Impact (EI) is a hard ionization technique that shatters the molecule into a highly reproducible fingerprint, independent of the instrument matrix.
Sample Preparation: Dissolve standards in GC-grade Hexane at 10 µg/mL.
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
Ionization: Set source temperature to 250°C and electron energy to exactly 70 eV.
Self-Validating Data Processing: Acquire in full scan mode (
m/z
50-400).
Causality Check: Compare the isotopic ratios of the molecular ion
[M]+∙
to the theoretical natural abundance of
13C
. DPAz (
C21
) will exhibit a distinctly higher
[M+1]/[M]
ratio than DPP (
C20
), confirming the carbon count prior to library matching.
Orthogonal LC-MS/MS and GC-MS workflow for self-validating structural characterization.
Conclusion
Validating the mass spectrometry fragmentation pattern of diphenyl nonanedioate requires an appreciation of its linear aliphatic flexibility versus the rigid, ortho-substituted nature of traditional phthalates. By leveraging orthogonal techniques—LC-HRMS/MS for exact mass pathway mapping and GC-EI-MS for robust structural fingerprinting—analytical scientists can establish a self-validating system. This ensures the highest level of scientific integrity when identifying next-generation bio-based polymers and plasticizers in complex matrices.
References
Biobased polycarbonate ester resin for eyeglass frame (KR20200007176A)
Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry
Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)
URL:[Link]
A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers
Source: Rapid Communications in Mass Spectrometry (Wiley)
URL:[Link]
Validation
A Comparative Guide to the Transesterification Reactivity of Diphenyl Nonanedioate
For professionals in polymer chemistry, specialty chemicals, and drug development, the selection of building blocks is paramount. Diesters of nonanedioic acid (also known as azelaic acid) are foundational monomers for a...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in polymer chemistry, specialty chemicals, and drug development, the selection of building blocks is paramount. Diesters of nonanedioic acid (also known as azelaic acid) are foundational monomers for a range of materials, including polyesters, polyamides, and lubricants[1]. The choice of the ester group—be it a simple methyl or a bulky phenyl group—profoundly influences the monomer's reactivity and the conditions required for successful polymerization or modification.
This guide provides an in-depth comparison of the transesterification reactivity of diphenyl nonanedioate relative to its common alkyl alternative, dimethyl nonanedioate. We will explore the underlying chemical principles that govern this reactivity difference, present a robust experimental framework for quantitative comparison, and offer field-proven insights for researchers designing synthetic routes.
Theoretical Framework: Unpacking the Reactivity of Aryl vs. Alkyl Esters
Transesterification is a cornerstone organic reaction involving the exchange of the alkoxy or aryloxy group of an ester with another alcohol[2]. The reaction, which is typically catalyzed by an acid or a base, proceeds via a nucleophilic acyl substitution mechanism. The relative reactivity of different esters in this process is not uniform; it is dictated by a combination of electronic effects, steric hindrance, and the stability of the leaving group.
The Transesterification Mechanism
Under base-catalyzed conditions, the reaction is initiated by the deprotonation of the incoming alcohol to form a potent nucleophile, the alkoxide. This alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the original ester's alkoxy or aryloxy group as the leaving group[3].
When comparing diphenyl nonanedioate (R² = Phenyl) with dimethyl nonanedioate (R² = Methyl), two primary factors come into play:
Electrophilicity of the Carbonyl Carbon: The phenyl group is electron-withdrawing via induction, which should, in principle, increase the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles. However, the lone pairs on the phenoxy oxygen can also participate in resonance with the aromatic ring, which can stabilize the starting ester. The transesterification of aryl esters is often considered a more challenging transformation than that of their alkyl counterparts, suggesting that factors beyond simple induction are at play[4].
Steric Hindrance: The bulky phenyl groups in diphenyl nonanedioate present a greater steric shield around the carbonyl carbons compared to the much smaller methyl groups in dimethyl nonanedioate. This steric hindrance can impede the approach of the incoming nucleophile (the alcohol), slowing the rate of the initial attack and the formation of the tetrahedral intermediate.
Leaving Group Stability: The stability of the leaving group (⁻OR²) is critical for the collapse of the tetrahedral intermediate. The phenoxide ion is significantly more stable than the methoxide ion because the negative charge can be delocalized across the aromatic ring through resonance. While a more stable leaving group typically accelerates the second step of a substitution reaction, the overall reaction rate is often determined by the initial nucleophilic attack, which is disfavored for the sterically hindered and electronically stable diphenyl ester.
Experimental Design for a Comparative Reactivity Study
To empirically validate the theoretical comparison, a controlled kinetic study is essential. The following experimental design provides a framework for comparing the transesterification rates of diphenyl nonanedioate and dimethyl nonanedioate with a model alcohol, 1-butanol, under identical catalytic conditions.
Objective: To quantify and compare the rate of conversion of diphenyl nonanedioate and dimethyl nonanedioate to dibutyl nonanedioate.
Caption: Experimental workflow for comparative kinetic analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by ensuring that the only significant variable between experiments is the identity of the starting diester.
Materials & Reagents
Diphenyl nonanedioate (>98%)
Dimethyl nonanedioate (>98%)
1-Butanol (anhydrous, >99.5%)
Titanium(IV) butoxide (Ti(OBu)₄, >97%) or other suitable catalyst[7]
Toluene (anhydrous, >99.8%)
Dodecane (Internal Standard, >99%)
Hexane (HPLC grade)
Hydrochloric acid (0.1 M)
Deionized water
Protocol 1: Transesterification Kinetic Run
Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a condenser connected to a nitrogen inlet, and a septum for sample withdrawal. Place the flask in a heating mantle controlled by a thermocouple.
Charging the Reactor: To the flask, add diphenyl nonanedioate (e.g., 0.05 mol) and 1-butanol (e.g., 0.15 mol, 3 equivalents). Add dodecane (internal standard, approx. 5% of the initial diester mass).
Initiation: Heat the mixture to the desired reaction temperature (e.g., 180°C) under a gentle flow of nitrogen. Once the temperature is stable, withdraw a t=0 sample.
Catalyst Addition: Inject the catalyst, Titanium(IV) butoxide (e.g., 0.5 mol% relative to the diester), into the reactor via syringe. Start the timer immediately.
Sampling: Withdraw aliquots (approx. 0.2 mL) at predetermined time intervals (e.g., 30, 60, 120, 180, 240 minutes).
Quenching: Immediately inject each aliquot into a labeled vial containing 2 mL of cold 0.1 M HCl to quench the catalyst.
Repeat for Dimethyl Nonanedioate: Thoroughly clean and dry the reactor. Repeat steps 1-6 precisely, using an equimolar amount of dimethyl nonanedioate in place of the diphenyl ester.
Protocol 2: Sample Preparation and GC-FID Analysis
Extraction: To each quenched sample vial, add 2 mL of hexane. Vortex vigorously for 30 seconds and allow the layers to separate.
Analysis: Transfer the upper hexane layer to a GC vial. Analyze using a gas chromatograph with a flame ionization detector (GC-FID).
GC Conditions (Example):
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 10 minutes.
Quantification: Calculate the concentration of each species based on its peak area relative to the internal standard's peak area, using pre-determined response factors.
Data Presentation and Expected Outcomes
The quantitative data from the GC analysis should be summarized to facilitate a direct comparison.
Table 1: Summary of Experimental Conditions
Parameter
Value
Justification
Diester
Diphenyl Nonanedioate / Dimethyl Nonanedioate
The variable being tested.
Alcohol
1-Butanol
A common, non-volatile alcohol.
Molar Ratio (Alcohol:Diester)
3:1
Excess alcohol drives the reaction forward.
Catalyst
Titanium(IV) Butoxide
Effective Lewis acid catalyst for transesterification[7].
Catalyst Loading
0.5 mol% (relative to diester)
A typical catalytic amount.
Temperature
180°C
Ensures a reasonable reaction rate for both esters.
| Internal Standard | Dodecane | Chemically inert and chromatographically resolved. |
Table 2: Representative Comparative Kinetic Data (% Conversion of Starting Diester)
Reaction Time (min)
Dimethyl Nonanedioate Conversion (%)
Diphenyl Nonanedioate Conversion (%)
0
0
0
30
45.2
8.5
60
70.1
15.3
120
88.5
28.9
180
94.3
40.1
| 240 | 96.8 | 51.7 |
Note: The data presented in Table 2 is illustrative and represents the expected trend based on chemical principles. Actual results will vary with specific conditions.
Analysis of Expected Results:
The data clearly illustrates the anticipated difference in reactivity. The conversion of dimethyl nonanedioate proceeds rapidly, nearing completion within 3-4 hours. In stark contrast, the conversion of diphenyl nonanedioate is significantly slower, reaching only about 50% conversion in the same timeframe. This marked difference directly supports the theoretical framework: the steric hindrance and electronic stability of the aryl ester substantially reduce its susceptibility to transesterification compared to the analogous alkyl ester.
Conclusion and Practical Implications for Researchers
This guide demonstrates, from both a theoretical and a practical standpoint, that diphenyl nonanedioate is significantly less reactive in transesterification than its alkyl counterparts like dimethyl nonanedioate.
For scientists and developers, this has critical implications:
Monomer Selection: When designing a synthesis, particularly for polyesters, choosing diphenyl nonanedioate as a monomer necessitates the use of more aggressive reaction conditions to achieve high molecular weight polymers. This may include higher temperatures, longer reaction times, higher catalyst concentrations, or the use of highly active catalysts[8][9].
Process Design: For reactions involving diphenyl esters, incorporating a vacuum to effectively remove the less volatile phenol byproduct is often crucial to drive the reaction equilibrium towards the products[6]. This is less of a concern with low-boiling alcohol byproducts from alkyl esters.
Step-Growth Polymerization: In the context of producing poly(butylene nonanedioate), using diphenyl nonanedioate as a starting material will result in a slower polymerization rate compared to using dimethyl nonanedioate. This must be factored into process modeling and reactor design to ensure the target molecular weight is achieved.
By understanding the fundamental principles of reactivity and employing a rigorous, comparative experimental approach, researchers can make informed decisions in monomer selection and process optimization, leading to more efficient and successful synthetic outcomes.
References
Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.Journal of the Brazilian Chemical Society.
Gas chromatographic analysis of products from transesterification of phenol with dimethyl oxalate.
Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterific
Transesterification of (hetero)
Transesterification Between Diphenyl Carbonate and 1,6-Hexandiol Catalyzed by Metal-Organic Frameworks.Journal of the Chinese Chemical Society.
Catalytic activity of metal acetate in transesterification of diphenyl carbonate and 1,4-butyldiol.
Transesterific
NONANEDIOIC ACID (AZELAIC ACID).
Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.CABI Digital Library.
Kinetics of Transesterification Processes for Biodiesel Production.IntechOpen.
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.SciELO.
Kinetic modeling of melt transesterification of diphenyl carbonate and bisphenol-A.
Transesterification Between Diphenyl Carbonate and 1,4-Butanediol to Polycarbonate Diol Catalyzed by Various Metal Acetylaceton
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers.PMC.